Product packaging for Bassianolide(Cat. No.:CAS No. 64763-82-2)

Bassianolide

Cat. No.: B019859
CAS No.: 64763-82-2
M. Wt: 909.2 g/mol
InChI Key: QVZZPLDJERFENQ-NKTUOASPSA-N
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Description

Bassianolide is a cyclodepsipeptide mycotoxin and secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana . This compound is a key virulence factor in the fungus's mechanism of insect pathogenesis, working in concert with other metabolites to parasitize and kill host insects . Its insecticidal activity plays a significant role in the development of B. bassiana as a commercial biopesticide and a sustainable alternative to synthetic chemical insecticides . The primary mechanism of action of this compound is believed to involve the disruption of the host insect's immune system, facilitating a successful fungal infection . The infection process typically begins when fungal conidia penetrate the insect cuticle, followed by proliferation in the hemolymph, where toxins like this compound are secreted . This pathogenic process can induce a range of symptoms in the host, including metabolic disorders and eventual death, which typically occurs within 6 to 14 days post-infection . Research into this compound and similar fungal toxins not only aids in understanding host-pathogen interactions but also supports the genetic engineering of more virulent and efficient fungal strains for biological control . For researchers, this compound is critical for studying insect pathology, developing novel bioinsecticides, and exploring the complex biochemistry of host-fungus interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H84N4O12 B019859 Bassianolide CAS No. 64763-82-2

Properties

CAS No.

64763-82-2

Molecular Formula

C48H84N4O12

Molecular Weight

909.2 g/mol

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1

InChI Key

QVZZPLDJERFENQ-NKTUOASPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Appearance

White solid

Synonyms

(-)-Bassianolide; NSC 321804

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Bassianolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianolide, a naturally occurring cyclooctadepsipeptide, has garnered significant interest within the scientific community for its potent insecticidal and other biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data on its physicochemical properties and biological efficacy. Detailed methodologies for its isolation, structural elucidation, and key biological assays are presented to facilitate further research and development. Furthermore, this guide visualizes the biosynthetic pathway and the proposed mechanism of action of this compound through detailed diagrams, offering a deeper understanding of its molecular logic.

Chemical Structure and Properties

This compound is a cyclic depsipeptide, specifically a cyclooctadepsipeptide, meaning it is a cyclic molecule made up of eight alternating amino acid and hydroxy acid residues.[1][2] Its structure is a cyclic tetramer of the didepsipeptide monomer D-α-hydroxyisovaleryl-L-N-methylleucine.[1] This unique arrangement of four molecules of D-hydroxyisovaleric acid and four molecules of L-N-methylleucine confers its distinct chemical and biological properties.[1]

The systematic IUPAC name for this compound is (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

PropertyValueReference(s)
Molecular FormulaC48H84N4O12[2][3]
Molecular Weight909.2 g/mol [2][3]
AppearanceWhite SolidN/A
Purity≥95% (by HPLC)[3]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[3][4]
Storage Temperature-20°C[3]
Biological Activity

This compound exhibits a range of biological activities, most notably its insecticidal properties. Quantitative data on its efficacy against various model organisms are presented in Table 2.

ActivityOrganism/SystemConcentration/DoseEffectReference(s)
InsecticidalSilkworm (Bombyx mori)4 ppm (oral)Induces atony[3]
InsecticidalSilkworm (Bombyx mori)>8 ppm (oral)Lethal[3]
InsecticidalSilkworm (Bombyx mori) larvae2 µ g/larva (oral)Induces atony[3]
InsecticidalDiamondback moth (Plutella xylostella) 3rd instar larvae0.5 mg/mlSignificant mortality at 120 hours[5]
Smooth Muscle InhibitionIsolated guinea pig smooth muscle0.01-1 µMInhibits muscarinic receptor-induced contractions[3]
AntimycobacterialMycobacterium tuberculosisNot specifiedActive[6]

Experimental Protocols

This section details the general methodologies for the isolation, structural analysis, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana and Lecanicillium lecanii.[5] A general protocol for its isolation is as follows:

  • Fungal Fermentation: The producing fungal strain is cultured in a suitable liquid medium (e.g., sucrose agar with yeast extract) under optimal conditions for secondary metabolite production. This is typically done through submerged liquid-state fermentation.[5]

  • Extraction: The fungal mycelia and culture broth are harvested. The bioactive compounds, including this compound, are extracted using an organic solvent such as ethanol.[7][8] Sonication can be employed to enhance the extraction efficiency.[7][8]

  • Purification: The crude extract is then subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to purify this compound to a high degree.[5]

Structural Elucidation

The chemical structure of purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and purity of the isolated compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is employed to determine the proton environment in the molecule, providing crucial information about its structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the functional groups present in the this compound molecule.[5]

Insecticidal Activity Assay

A common method to assess the insecticidal properties of this compound is a larval bioassay:

  • Test Organism: Third instar larvae of a target insect, such as the diamondback moth (Plutella xylostella), are used.[5]

  • Treatment: this compound is dissolved in a suitable solvent and prepared at various concentrations (e.g., 0.01, 0.1, 0.5 mg/ml).[5] The larval diet or leaves are treated with these solutions.

  • Observation: The larvae are allowed to feed on the treated diet. Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 120 hours).[5]

  • Data Analysis: The mortality data is used to determine the lethal concentration (e.g., LC50) of this compound against the target insect.

Muscarinic Receptor Binding Assay

The interaction of this compound with muscarinic receptors can be investigated using a radioligand binding assay:

  • Receptor Preparation: Membranes from cells expressing specific muscarinic receptor subtypes (M1-M5) are prepared.[9]

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [3H]N-methylscopolamine) is used.[10]

  • Competition Assay: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of this compound.

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Analysis: The data is analyzed to determine the inhibitory constant (Ki) of this compound, which indicates its affinity for the muscarinic receptor. A lower Ki value signifies a higher binding affinity.

Visualizing Molecular Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process mediated by a large, multifunctional enzyme called a nonribosomal peptide synthetase (NRPS), specifically the this compound synthetase (BbBSLS).[1][11] This enzyme iteratively synthesizes the molecule from its precursors.

G cluster_0 Monomer Synthesis cluster_1 Polymerization and Cyclization D-2-hydroxyisovalerate D-2-hydroxyisovalerate BbBSLS_A-domains A-domains (Activation) D-2-hydroxyisovalerate->BbBSLS_A-domains L-leucine L-leucine L-leucine->BbBSLS_A-domains Dipeptidol_intermediate Enzyme-bound Dipeptidol Monomer BbBSLS_A-domains->Dipeptidol_intermediate Condensation Iterative Condensation (4x) Dipeptidol_intermediate->Condensation Cyclization Cyclization Condensation->Cyclization This compound This compound Cyclization->this compound

Biosynthesis of this compound by NRPS.
Proposed Mechanism of Action on Smooth Muscle

Experimental evidence suggests that this compound exerts its effects on smooth muscle by acting as an antagonist at muscarinic acetylcholine receptors.[3] This prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting muscle contraction.

G Muscarinic_Receptor Muscarinic Receptor G_Protein G-protein Activation Muscarinic_Receptor->G_Protein Activates This compound This compound This compound->Muscarinic_Receptor Blocks Downstream_Signaling Downstream Signaling Cascade G_Protein->Downstream_Signaling Contraction Smooth Muscle Contraction Downstream_Signaling->Contraction Inhibition Inhibition

Inhibition of Muscarinic Receptor Signaling.

References

Bassianolide's Enigmatic Assault on Insect Physiology: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – While the entomopathogenic fungus Beauveria bassiana is a well-established biocontrol agent, the precise molecular mechanisms of its insecticidal cyclodepsipeptide, Bassianolide, have remained largely enigmatic. This technical guide synthesizes the current, albeit incomplete, understanding of this compound's mode of action in insects, offering a resource for researchers, scientists, and drug development professionals. The available data, while not definitively identifying a primary molecular target, point towards a multi-faceted impact on the insect's neuromuscular and immune systems.

Core Hypothesis: A Disruptor of Neuromuscular Function

The prevailing hypothesis posits that this compound primarily targets ion channels at the insect neuromuscular junction. This is largely based on its structural similarity to other cyclodepsipeptides with known ion channel modulating activities and early physiological studies. However, direct evidence pinpointing a specific insect ion channel remains elusive.

One of the earliest studies on this compound's physiological effects was conducted on isolated guinea pig smooth muscle tissue. In these experiments, this compound was found to specifically inhibit muscarinic receptor-induced contractions in response to acetylcholine, but not those induced by high potassium concentrations[1]. This suggests a receptor-mediated mechanism rather than a direct, non-specific disruption of ion channel function in this vertebrate model. While not directly transferable to insects, this finding underscores the potential for this compound to interact with specific cellular receptors.

More recent research has explored its toxic effects on insects. A study on the diamondback moth, Plutella xylostella, demonstrated a dose-dependent mortality when larvae were treated with this compound[2]. This study also involved molecular docking simulations that suggested an interaction with insect immune receptor proteins, hinting at a potential immunomodulatory role in its insecticidal activity, which may act in concert with or independently of any neurotoxic effects.

Another line of reasoning draws parallels with the anthelmintic cyclooctadepsipeptide, emodepside. Emodepside is known to exert its effects by targeting the latrophilin-like receptor and the SLO-1 potassium channel in nematodes. Given the structural similarities between this compound and emodepside, it has been proposed that this compound may have a similar mode of action in insects[3]. However, to date, no direct experimental evidence has confirmed that this compound modulates insect potassium channels.

A recent study has also suggested that this compound may affect acetylcholine receptors in insect muscles, leading to a reduction in acetylcholinesterase (AChE) production[4]. This would lead to an accumulation of acetylcholine at the synapse, resulting in overstimulation and paralysis. This hypothesis, however, requires further experimental validation.

Quantitative Data on Insecticidal Activity

Quantitative data on the direct interaction of this compound with insect ion channels, such as IC50 or EC50 values for channel modulation, are not available in the current literature. The primary quantitative data available relates to its toxicity in whole-organism bioassays.

Insect SpeciesLife StageConcentrationMortality/EffectTime Post-InoculationReference
Plutella xylostella3rd Instar Larvae0.01 mg/mlModerate mortality120 hours[2]
Plutella xylostella3rd Instar Larvae0.1 mg/mlHigh mortality120 hours[2]
Plutella xylostella3rd Instar Larvae0.5 mg/mlSignificant maximum mortality120 hours[2]
Bombyx mori (Silkworm)Larvae4 ppm (oral)AtonyNot specified[5]
Bombyx mori (Silkworm)Larvae> 8 ppm (oral)LethalNot specified[5]
Bombyx mori (Silkworm)Larvae2 µ g/larva (oral)AtonyNot specified[5]

Experimental Protocols

Detailed experimental protocols for investigating the direct action of this compound on insect ion channels are not available. However, the methodologies used in the key cited studies provide a framework for future research.

Toxicity Bioassay against Plutella xylostella Larvae

This protocol is adapted from the study investigating the toxicity of this compound against the diamondback moth[2].

  • Insect Rearing: P. xylostella larvae are reared on cabbage leaves under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • This compound Preparation: Purified this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations (e.g., 0.01, 0.1, and 0.5 mg/ml).

  • Leaf-Dip Bioassay: Cabbage leaf discs of a uniform size are dipped into the different this compound solutions for a set period (e.g., 30 seconds). Control leaf discs are dipped in the solvent alone.

  • Exposure: The treated leaf discs are air-dried and placed in individual Petri dishes containing a moistened filter paper. A single third-instar larva of P. xylostella is introduced into each Petri dish.

  • Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., every 24 hours) for a total of 120 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis can be used to determine the LC50 value.

Isolated Smooth Muscle Contraction Assay

This protocol is based on the study of this compound's effect on guinea pig ileum smooth muscle[1]. A similar setup could be adapted for insect gut or muscle preparations.

  • Tissue Preparation: A segment of the desired insect tissue (e.g., foregut, hindgut, or specific muscle fibers) is dissected and mounted in an organ bath containing an appropriate physiological saline solution (e.g., insect Ringer's solution) maintained at a constant temperature and aerated.

  • Recording of Contractions: The tissue is connected to an isometric or isotonic force transducer to record muscle contractions. The output is amplified and recorded on a data acquisition system.

  • Application of Agonists: After a stabilization period, contractile responses are induced by adding known concentrations of agonists (e.g., acetylcholine, glutamate, or other relevant neurotransmitters).

  • This compound Treatment: The tissue is pre-incubated with various concentrations of this compound for a set period before the addition of the agonist.

  • Data Analysis: The amplitude and frequency of muscle contractions before and after this compound treatment are compared to determine its effect. Dose-response curves for the agonists in the presence and absence of this compound can be constructed to determine the nature of the inhibition (e.g., competitive or non-competitive).

Visualizing the Unknown: Hypothetical Pathways and Workflows

Given the absence of definitive data, the following diagrams illustrate the hypothesized mechanisms of action and a potential experimental workflow for elucidating this compound's target.

Bassianolide_Hypothetical_MoA cluster_neurotoxicity Hypothetical Neurotoxic Pathway cluster_immunomodulation Hypothetical Immunomodulatory Pathway Bassianolide_N This compound IonChannel Insect Ion Channel (e.g., K+, Ca2+) Bassianolide_N->IonChannel Modulation? AChR Acetylcholine Receptor Bassianolide_N->AChR Inhibition? NeuromuscularJunction Neuromuscular Junction IonChannel->NeuromuscularJunction Disrupted Ion Flow AChR->NeuromuscularJunction Altered Signaling MuscleCell Muscle Cell NeuromuscularJunction->MuscleCell Impaired Transmission Paralysis Paralysis MuscleCell->Paralysis Bassianolide_I This compound ImmuneReceptor Immune Receptor Protein Bassianolide_I->ImmuneReceptor Binding Hemocyte Hemocyte ImmuneReceptor->Hemocyte Signal Transduction ImmuneResponse Immune Response (e.g., Phagocytosis, Encapsulation) Hemocyte->ImmuneResponse Modulation Suppression Immune Suppression ImmuneResponse->Suppression

Hypothesized dual mechanism of action for this compound in insects.

Experimental_Workflow cluster_0 Target Identification Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Assays start Hypothesis: This compound targets insect ion channels electrophys Electrophysiology (Patch-Clamp on insect neurons/muscle cells) start->electrophys binding Radioligand Binding Assays (Insect neuronal membranes) start->binding calcium Calcium Imaging (Insect cell lines) start->calcium muscle_prep Insect Muscle Contraction Assays start->muscle_prep toxicity Whole Insect Toxicity Bioassays start->toxicity analysis Data Analysis and Structure-Activity Relationship Studies electrophys->analysis binding->analysis calcium->analysis muscle_prep->analysis toxicity->analysis conclusion Identification of Molecular Target and Mechanism of Action analysis->conclusion

A proposed experimental workflow for elucidating this compound's mechanism of action.

Future Directions and Conclusion

The current body of research provides a tantalizing but incomplete picture of how this compound exerts its insecticidal effects. While the hypothesis of ion channel modulation at the neuromuscular junction is compelling, it lacks direct experimental support in insects. Future research should prioritize the following:

  • Electrophysiological studies: Patch-clamp analysis of isolated insect neurons and muscle cells is crucial to directly observe any effects of this compound on ion channel currents.

  • Binding assays: Radioligand binding studies using insect neuronal membrane preparations could identify specific receptor or channel binding sites.

  • Calcium imaging: Utilizing fluorescent calcium indicators in insect cell lines or primary neuronal cultures would reveal if this compound modulates intracellular calcium levels.

  • Target identification studies: Advanced techniques such as chemical proteomics could be employed to directly identify the molecular targets of this compound in insects.

References

Early Research on Bassianolide: An Insecticidal Cyclodepsipeptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide first isolated in 1978 by researchers at the University of Tokyo from the mycelia of the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii.[1][2] These fungi were originally sourced from the corpses of silkworm pupae (Bombyx mori L.).[2] Structurally, this compound is a cyclic molecule composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine.[2] As a secondary metabolite, it is not essential for the fungus's primary growth but acts as a significant virulence factor during the infection of insect hosts.[3][4][5] Early studies established its potent insecticidal properties, characterized by the induction of muscular relaxation and eventual death in susceptible insects.[2] Its mode of action is believed to involve the disruption of ion transport across cell membranes, placing it in the category of ionophoric compounds.[1][4] This whitepaper provides a technical overview of the foundational research into this compound's insecticidal characteristics, detailing its mechanism of action, quantitative toxicity data from early and subsequent studies, and the experimental protocols used for its isolation and bioassays.

Proposed Mechanism of Action

The primary mode of action for this compound, though not fully resolved, is thought to be its function as an ionophore, specifically targeting ion channels at the neuromuscular junction.[1] Similar to other depsipeptides like beauvericin, this compound can facilitate the transport of monovalent cations across biological membranes.[4] This disruption of the natural ion gradient across nerve and muscle cell membranes interferes with normal electrochemical signaling. The influx of ions leads to membrane depolarization, which inhibits the ability of muscle cells to contract, resulting in a state of flaccid paralysis or atony.[2] This paralysis ultimately leads to the insect's death.

Bassianolide_Mechanism_of_Action cluster_membrane Insect Cell Membrane (Neuromuscular Junction) IonChannel_Normal Ion Channel (Closed) IonChannel_Affected Ion Channel (Disrupted) IonInflux Uncontrolled Ion Influx (e.g., K+) IonChannel_Affected->IonInflux Causes This compound This compound This compound->IonChannel_Affected Interacts with Ion Channel Paralysis Muscle Atony (Flaccid Paralysis) IonInflux->Paralysis Leads to Death Insect Death Paralysis->Death Results in

Caption: Proposed mechanism of this compound disrupting ion channels, leading to paralysis.

Quantitative Insecticidal Activity

Early research focused on demonstrating the toxic effects of this compound on silkworm larvae (Bombyx mori), which were highly susceptible.[2] While the foundational 1978 study did not report a specific LC50 value, it clearly established lethal effects through oral administration, noting that the compound induced atony and death.[2] Later studies have provided more specific quantitative data, although on different insect species.

Insect SpeciesLarval InstarMethodConcentration / DoseObservation TimeResultReference
Silkworm (Bombyx mori)Not specifiedOral AdministrationNot specifiedNot specifiedAtonic symptom, muscular relaxation, and death.Kanaoka M. et al., 1978[2]
Diamondback Moth (Plutella xylostella)ThirdTopical Application0.5 mg/ml120 hoursSignificant maximum mortality.Ravindran K. et al., 2018[6]
Diamondback Moth (Plutella xylostella)ThirdTopical Application0.1 mg/ml120 hoursModerate mortality.Ravindran K. et al., 2018[6]
Diamondback Moth (Plutella xylostella)ThirdTopical Application0.01 mg/ml120 hoursLow mortality.Ravindran K. et al., 2018[6]

Experimental Protocols

Isolation and Purification of this compound (Kanaoka et al., 1978)

The original protocol for isolating this compound involved a multi-step extraction and purification process from fungal mycelia.[2]

  • Fungal Culture : Beauveria bassiana or Verticillium lecanii is cultured in a suitable liquid medium (e.g., Czapek-Dox medium supplemented with yeast extract) under stationary conditions at approximately 25-28°C for 2-3 weeks.

  • Mycelia Harvesting : The fungal mycelia are separated from the culture broth by filtration.

  • Solvent Extraction : The wet mycelia are repeatedly extracted with a solvent such as acetone. The acetone extracts are combined and concentrated under reduced pressure.

  • Liquid-Liquid Partitioning : The resulting aqueous concentrate is extracted with an organic solvent like ethyl acetate. The ethyl acetate layer, containing the crude this compound, is collected.

  • Chromatography : The crude extract is subjected to a series of chromatographic separations to purify the compound.

    • Silica Gel Chromatography : The extract is first passed through a silica gel column and eluted with a solvent gradient (e.g., benzene-ethyl acetate) to separate fractions based on polarity.

    • Preparative TLC/HPLC : Fractions showing insecticidal activity are further purified using preparative thin-layer chromatography (TLC) or, in modern equivalents, high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

Bassianolide_Isolation_Workflow Start Start: Fungal Culture (B. bassiana) Filter Filter to Separate Mycelia from Broth Start->Filter Extract Extract Mycelia with Acetone Filter->Extract Concentrate Concentrate Acetone Extract Extract->Concentrate Partition Partition with Ethyl Acetate & Water Concentrate->Partition Chromatography Silica Gel Column Chromatography Partition->Chromatography Collect Organic Layer Purify Further Purification (e.g., Preparative HPLC) Chromatography->Purify Collect Active Fractions End End: Pure this compound Purify->End

Caption: Workflow for the isolation and purification of this compound from fungal mycelia.

Protocol for Larval Insecticidal Bioassay

This generalized protocol is based on the feeding method used in early silkworm studies and incorporates standard bioassay practices.[7][8]

  • Insect Rearing : Maintain a healthy, synchronous colony of the target insect larvae (e.g., Bombyx mori or Plutella xylostella) under controlled conditions (e.g., 25°C, 70-85% RH, 16:8 L:D photoperiod).[8] Use larvae of a specific instar (e.g., third instar) for consistency.[6]

  • Preparation of Test Substance :

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone or ethanol).[1]

    • Create a series of serial dilutions from the stock solution to establish a range of test concentrations.

    • Prepare a control solution containing only the solvent.

  • Treatment Application (Leaf Dip Method) :

    • Immerse fresh host plant leaves (e.g., mulberry leaves for silkworms) into each test concentration and the control solution for a standardized time (e.g., 10-30 seconds).[8]

    • Allow the leaves to air-dry completely in a fume hood to ensure the solvent evaporates.

  • Larval Exposure :

    • Place a pre-determined number of larvae (e.g., 20-30) into a ventilated container (e.g., petri dish or plastic box).

    • Introduce the treated leaf material as the sole food source.

    • Maintain the containers under the same controlled environmental conditions used for rearing. Each concentration should be tested in triplicate.

  • Data Collection and Analysis :

    • Record larval mortality at set intervals (e.g., 24, 48, 72, 96, 120 hours).[6][8] Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Note any sublethal effects, such as paralysis, reduced feeding, or developmental abnormalities.[2]

    • If mortality is observed in the control group, correct the data using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Analyze the dose-response data using probit analysis to calculate the LC50 (median lethal concentration) and LC90 values with 95% confidence intervals.[7]

Role in Fungal Pathogenesis

This compound is a key component in the chemical arsenal that Beauveria bassiana employs to overcome its insect host. The production of this compound and other toxins coincides with the infection process, aiding the fungus in disabling the host's immune system and facilitating colonization.[4] Gene-knockout studies, where the gene responsible for this compound synthesis (bbBsls) was inactivated, showed a significant reduction in the fungus's virulence against various insect hosts, confirming this compound's critical role in pathogenesis.[3][5]

The infection cycle proceeds as follows:

  • Adhesion : Fungal conidia adhere to the insect's cuticle.

  • Germination & Penetration : The conidia germinate and form a specialized structure (appressorium) that exerts mechanical pressure and releases cuticle-degrading enzymes (proteases, chitinases) to breach the insect's outer defense.

  • Invasion & Toxin Production : Once inside the hemocoel (insect's blood), the fungus proliferates as yeast-like cells (blastospores) and secretes toxins, including this compound.

  • Host Paralysis & Death : this compound and other metabolites disrupt physiological processes, leading to paralysis, immune suppression, and ultimately, the death of the host.

  • Mycosis & Sporulation : The fungus consumes the host's internal tissues. After the host's death, the fungus emerges from the cuticle and produces a new generation of conidia on the cadaver to continue the cycle.

Fungal_Pathogenesis_Cycle Adhesion 1. Adhesion (Conidia on Cuticle) Penetration 2. Penetration (Enzymes & Pressure) Adhesion->Penetration Invasion 3. Invasion of Hemocoel (Blastospore Formation) Penetration->Invasion Toxin 4. Toxin Production (this compound Secreted) Invasion->Toxin Death 5. Host Paralysis & Death Toxin->Death Sporulation 6. Mycosis & Sporulation (New Conidia Form on Cadaver) Death->Sporulation Sporulation->Adhesion Dispersal to New Host

Caption: The infection cycle of Beauveria bassiana, highlighting this compound's role.

Conclusion

The early research on this compound laid the critical groundwork for understanding its potential as a natural insecticide. The pioneering work in 1978 successfully isolated and characterized this novel cyclodepsipeptide, identifying its potent toxic effects on silkworm larvae and proposing a plausible mechanism of action related to ion channel disruption.[1][2] This foundational knowledge established this compound not only as a standalone insecticidal molecule but also as a key virulence factor in the complex pathogenic strategy of Beauveria bassiana. While early studies were more qualitative, they paved the way for subsequent quantitative assessments and genetic studies that have solidified its importance. For professionals in drug development and agricultural science, this compound remains a compelling lead compound, representing a class of natural molecules with a distinct mode of action that could be exploited for the development of new pest management solutions.

References

An In-depth Technical Guide to Bassianolide Nonribosomal Peptide Synthetase (NRPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide with potent insecticidal and cytotoxic properties, is a secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana and Xylaria sp.[1][2]. Its unique structure, composed of alternating D-α-hydroxyisovaleric acid and L-leucine residues, is assembled by a large, multi-domain enzymatic complex known as this compound Nonribosomal Peptide Synthetase (NRPS). This technical guide provides a comprehensive overview of the this compound NRPS, focusing on its structure, biosynthesis, enzymatic domains, and regulation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and bio-engineering.

This compound Biosynthesis and the NRPS Machinery

The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis, a process that allows for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures. The core of this biosynthetic pathway is the this compound NRPS, a mega-enzyme encoded by the bbBsls gene in Beauveria bassiana and the nrpsxy gene in Xylaria sp.[1][2].

The synthesis is an iterative process, where a dipeptidol monomer of D-2-hydroxyisovalerate and L-leucine is synthesized and then recursively condensed to form the final cyclic tetrameric ester, this compound[1]. Gene inactivation studies have confirmed that the targeted disruption of the this compound NRPS gene abolishes this compound production, highlighting its central role in the biosynthetic pathway[1].

Domain Organization of this compound NRPS

The this compound NRPS exhibits a modular architecture, with each module responsible for the incorporation and modification of a single building block. The domain organization has been predicted based on sequence analysis and comparison with other known NRPSs.

In Xylaria sp., the proposed domain arrangement of the NRPS, designated NRPSXY, is C-A-T-C-A-M-T-T-C-R [2].

In Beauveria bassiana, the this compound Synthetase (BbBSLS) has a more complex, iterative structure proposed as C1-A1-T1-C2-A2-MT(embedded)-T2a-T2b-C3 [3].

A breakdown of the core enzymatic domains and their functions is provided in the table below.

DomainNameFunction
C CondensationCatalyzes the formation of the peptide or ester bond between the growing peptide chain and the incoming monomer.
A AdenylationSelects and activates the specific substrate (D-2-hydroxyisovalerate or L-leucine) by adenylation using ATP. This is a key determinant of substrate specificity.
T Thiolation (or Peptidyl Carrier Protein - PCP)Covalently tethers the activated substrate via a 4'-phosphopantetheine arm and presents it to other catalytic domains.
MT MethyltransferaseIn the case of this compound NRPS, an N-methyltransferase domain is embedded within the second adenylation domain (A2) and is responsible for the N-methylation of the leucine residue.
R ReductaseA putative reductase domain is found at the C-terminus of the Xylaria sp. NRPS, which may be involved in the final release or cyclization of the product.

Quantitative Data on this compound NRPS

Detailed kinetic studies on the individual domains of this compound NRPS are limited in the publicly available literature. However, research on the embedded N-methyltransferase (MT) domain of the Beauveria bassiana this compound Synthetase (BSLS) has provided some insights into its substrate preference.

The following table summarizes the relative substrate preference of different MT domain constructs. The data is presented as a qualitative assessment of product formation.

Enzyme ConstructSubstrateRelative Product FormationReference
Isolated MT domain (MTBSLS)L-Phe-SNACPreferred Substrate[3]
Isolated MT domain (MTBSLS)L-Leu-SNACLess Preferred Substrate[3]
Full BSLS EnzymeL-Leu-SNACMajor Product[3]
Full BSLS EnzymeL-Phe-SNACMinor Product[3]

Note: SNAC (N-acetylcysteamine) is used to mimic the natural T-domain tethered substrate.

This data suggests that while the isolated MT domain shows a preference for L-phenylalanine, its embedding within the adenylation domain in the full enzyme narrows its specificity towards L-leucine, the primary substrate for this compound biosynthesis. This indicates a "secondary gatekeeper" role for the A-domain in modulating the MT domain's activity[3].

Experimental Protocols

Heterologous Expression and Purification of NRPS Domains

To overcome low expression levels in the native host and to facilitate biochemical studies, NRPS domains are often heterologously expressed in hosts like E. coli or Saccharomyces cerevisiae.

Protocol Outline:

  • Gene Amplification and Cloning: The DNA sequence encoding the desired NRPS domain (e.g., an A-domain or an A-T didomain) is amplified from the genomic DNA of the producing organism using PCR with specific primers. The amplified fragment is then cloned into a suitable expression vector containing an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer like IPTG, typically at a low temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Purification: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The soluble protein fraction is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the target NRPS domain.

  • Protein Purity Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay.

ATP-PPi Exchange Assay for Adenylation Domain Substrate Specificity

This assay is the gold standard for determining the substrate specificity of A-domains. It measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified A-domain, ATP, MgCl₂, a specific amino or hydroxy acid substrate, and [³²P]PPi in a suitable buffer.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

  • Quenching and Charcoal Binding: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the ATP (including the newly formed [³²P]ATP), while the unincorporated [³²P]PPi remains in the supernatant.

  • Washing and Scintillation Counting: The charcoal pellet is washed multiple times to remove any unbound [³²P]PPi. The radioactivity of the charcoal, which is proportional to the amount of [³²P]ATP formed, is then measured using a scintillation counter.

  • Data Analysis: The activity is measured for a range of potential substrates to determine the substrate profile of the A-domain. For kinetic analysis, the reaction is performed with varying substrate concentrations to determine the Michaelis-Menten parameters (Km and kcat).

Gene Disruption for Functional Analysis

Targeted gene disruption is used to confirm the role of the NRPS gene in the biosynthesis of the natural product.

Protocol Outline:

  • Construction of a Disruption Cassette: A disruption cassette is constructed containing a selectable marker gene (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target NRPS gene.

  • Fungal Transformation: The disruption cassette is introduced into the fungal cells using a method like Agrobacterium tumefaciens-mediated transformation or protoplast transformation.

  • Selection of Transformants: Transformants are selected on a medium containing the appropriate antibiotic.

  • Verification of Gene Disruption: The correct integration of the disruption cassette and the deletion of the target gene are confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The culture extracts of the wild-type and the mutant strains are analyzed by techniques like HPLC and mass spectrometry to confirm the abolishment of the production of the corresponding natural product in the mutant.

Visualizations

This compound Biosynthetic Pathway

Bassianolide_Biosynthesis cluster_precursors Precursors cluster_nrps This compound NRPS (Iterative) D_Hiv D-2-Hydroxyisovalerate NRPS_A1 A1 Domain (Activates D-Hiv) D_Hiv->NRPS_A1 L_Leu L-Leucine NRPS_A2_MT A2-MT Domain (Activates & Methylates L-Leu) L_Leu->NRPS_A2_MT NRPS_T1 T1 Domain NRPS_A1->NRPS_T1 Adenylation NRPS_C2 C2 Domain NRPS_T1->NRPS_C2 Thiolation NRPS_C1 C1 Domain NRPS_C2->NRPS_C1 Dipeptidol Formation NRPS_T2 T2 Domain NRPS_A2_MT->NRPS_T2 Adenylation & Methylation NRPS_T2->NRPS_C2 Thiolation NRPS_C3 C3 Domain (Cyclization/Release) NRPS_C1->NRPS_C3 Iterative Condensation (4x) This compound This compound NRPS_C3->this compound Cyclization & Release Bassianolide_NRPS_Organization Module1 C1 A1 T1 Module2 C2 A2-MT T2a T2b Module1:f2->Module2:f0 Condensation Termination C3 Module2:f3->Termination:f0 Iterative Condensation & Cyclization Bassianolide_Regulation cluster_signals Environmental Signals cluster_regulators Transcription Factors pH Ambient pH PacC BbPacC pH->PacC Alkaline pH activation Nutrient_Stress Nutrient Stress Msn2 BbMsn2 Nutrient_Stress->Msn2 Host_Interaction Host Interaction Other_TFs Other TFs Host_Interaction->Other_TFs bbBsls_promoter This compound Gene Cluster Promoter PacC->bbBsls_promoter Positive Regulation (Putative) Msn2->bbBsls_promoter Negative Regulation (Putative) Smr1 BbSmr1 Smr1->bbBsls_promoter Negative Regulation (Putative) Other_TFs->bbBsls_promoter Regulation Bassianolide_Production Bassianolide_Production bbBsls_promoter->Bassianolide_Production Gene Expression

References

The Role of Bassianolide in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooligomer depsipeptide, is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is recognized as a significant virulence factor in the fungal infection of insects. This technical guide provides an in-depth overview of the core aspects of this compound's role in fungal pathogenesis, including its biosynthesis, mechanism of action, and impact on host physiology. The information is tailored for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their potential applications.

This compound: Structure and Biosynthesis

This compound is a cyclic octadepsipeptide consisting of alternating D-α-hydroxyisovaleric acid and L-N-methyl-leucine residues. Its production is orchestrated by a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The targeted inactivation of this gene results in the complete cessation of this compound production, confirming its central role in the biosynthetic pathway.[2]

The biosynthesis of this compound is a complex process involving the iterative condensation of dipeptidol monomers. The BbBsls enzyme contains specific domains that catalyze the synthesis of an enzyme-bound dipeptidol intermediate from D-2-hydroxyisovalerate and L-leucine.[2] Subsequently, four of these monomer units are condensed and cyclized to form the final this compound molecule.[3]

This compound Biosynthesis Pathway cluster_precursors Precursors cluster_nrps This compound Synthetase (BbBsls) D-Hiv D-2-hydroxyisovalerate A-domain1 A-domain (activates D-Hiv) D-Hiv->A-domain1 loading L-Leu L-Leucine A-domain2 A-domain (activates L-Leu) L-Leu->A-domain2 loading T-domain1 T-domain A-domain1->T-domain1 C-domain1 C-domain T-domain1->C-domain1 C-domain2 C-domain (condensation) C-domain1->C-domain2 monomer formation MT-domain MT-domain (N-methylation) A-domain2->MT-domain T-domain2 T-domain MT-domain->T-domain2 T-domain2->C-domain1 C-domain2->C-domain2 TE-domain TE-domain (cyclization & release) C-domain2->TE-domain This compound This compound TE-domain->this compound This compound's Immunosuppressive Mechanisms cluster_immune_pathways Host Immune Pathways This compound This compound Toll_Pathway Toll Pathway This compound->Toll_Pathway inhibits IMD_Pathway IMD Pathway This compound->IMD_Pathway inhibits PO_Cascade Phenoloxidase Cascade This compound->PO_Cascade inhibits Fungal_Clearance Fungal Clearance This compound->Fungal_Clearance ultimately prevents AMP_Production Antimicrobial Peptide Production Toll_Pathway->AMP_Production IMD_Pathway->AMP_Production Melanization Melanization & Encapsulation PO_Cascade->Melanization AMP_Production->Fungal_Clearance Melanization->Fungal_Clearance Gene Knockout Workflow cluster_vector Knockout Vector Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR_flanks PCR amplification of 5' and 3' flanking regions of bbBsls gene Vector_prep Cloning of flanks and selectable marker into a plasmid PCR_flanks->Vector_prep Sequencing Sequence verification of the construct Vector_prep->Sequencing Transformation PEG-mediated transformation with linearized vector Sequencing->Transformation Protoplast_prep Preparation of B. bassiana protoplasts Protoplast_prep->Transformation Selection Selection of transformants on selective medium Transformation->Selection PCR_screen PCR screening of potential mutants Selection->PCR_screen RT_PCR RT-PCR/qPCR to confirm absence of bbBsls transcript PCR_screen->RT_PCR LC_MS LC-MS analysis to confirm absence of this compound RT_PCR->LC_MS Verified_Mutant Verified_Mutant LC_MS->Verified_Mutant a bbBsls knockout mutant is obtained

References

Methodological & Application

Application Note: Extraction and Purification of Bassianolide from Beauveria bassiana

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beauveria bassiana is an entomopathogenic fungus widely utilized as a biological control agent against various insect pests.[1] Its insecticidal activity is attributed to a combination of mechanical penetration of the host cuticle and the production of a diverse array of secondary metabolites.[1][2] Among these metabolites, bassianolide, a cyclooctadepsipeptide, is a significant virulence factor.[3][4][5] this compound is synthesized non-ribosomally by the enzyme complex this compound synthetase (BbBSLS).[3][4][5] This document provides detailed protocols for the cultivation of Beauveria bassiana, followed by the extraction, purification, and analysis of this compound for research and drug development purposes.

Principle

The overall process involves three main stages:

  • Fermentation : Culturing B. bassiana under optimized conditions to maximize the production of biomass and, consequently, the target metabolite, this compound. This can be achieved through liquid (submerged) or solid-state fermentation.

  • Extraction : Separating the fungal biomass from the culture medium and using an organic solvent to efficiently extract this compound and other lipophilic metabolites from the mycelia.

  • Purification and Analysis : Employing chromatographic techniques to separate this compound from the crude extract based on its physicochemical properties, primarily polarity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are then used for final purification, identification, and quantification.

Experimental Protocols

Protocol 1: Culturing Beauveria bassiana for Metabolite Production

This protocol describes two common methods for generating B. bassiana biomass: liquid submerged culture and solid-state fermentation.

A. Liquid Submerged Culture

  • Media Preparation : Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth with Yeast Extract (SDBY).[6][7] An example of an optimized medium for blastospore production consists of 3% corn meal, 2% corn steep powder, and 2% rice bran.[8] Autoclave the medium at 121°C for 15-20 minutes.

  • Inoculation : Inoculate the sterilized medium with a conidial suspension or a mycelial plug of a pure B. bassiana culture. An initial spore concentration of 1 x 10⁷ conidia/mL is often effective.[1]

  • Incubation : Incubate the culture in a rotary shaker at 200 rpm.[8] Maintain the temperature between 25-27°C and an initial pH of 5.2-6.0 for optimal growth.[6][8][9]

  • Fermentation Period : Allow the culture to grow for 8-14 days. Biomass and metabolite production can vary based on the strain and specific conditions.[8]

  • Harvesting : Separate the fungal biomass (mycelia) from the culture broth by filtration using Whatman No. 1 filter paper or by centrifugation.[10] Wash the biomass with sterile distilled water to remove residual media components.[10]

B. Solid-State Fermentation (SSF)

  • Substrate Preparation : Use a solid substrate such as polished white rice or a mixture of wheat bran and chaff.[1][11] Adjust the moisture content to 40-60% and sterilize by autoclaving.[1][12]

  • Inoculation : Inoculate the sterile substrate with a liquid seed culture of B. bassiana (typically 2 days old) to achieve a final concentration of approximately 10⁷ conidia per gram of wet substrate.[1]

  • Incubation : Place the inoculated substrate in a suitable container, such as a polyethylene bag with aeration filters, and incubate at 25°C for 14 days.[1]

  • Harvesting : After the incubation period, the entire fungal-colonized substrate, rich in both mycelia and conidia, is harvested for extraction. The substrate should be dried before proceeding.[13]

Protocol 2: Solvent Extraction of this compound
  • Sample Preparation : Use either the harvested wet biomass from liquid culture or the dried, ground biomass from solid-state fermentation.[10][13]

  • Solvent Extraction :

    • Submerge the fungal biomass in a suitable organic solvent. Ethyl acetate is commonly used for extracting mycelia.[10] Alternatively, 70% ethanol can also be employed.[4][5] A typical ratio is 150 g of biomass in 500 mL of solvent.[10]

    • For enhanced extraction efficiency, subject the mixture to ultrasonic treatment for approximately 30 minutes.[4][5][10]

    • Allow the extraction to proceed with agitation for 24 hours or longer.[10]

  • Filtration : Separate the solvent extract from the biomass residue by filtering through Whatman No. 1 filter paper.[10]

  • Concentration : Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

  • Re-extraction (Optional Liquid-Liquid Partitioning) : For cleaner extracts, the aqueous residue from the evaporator can be re-extracted with a non-polar solvent like methylene chloride.[13] The organic phases are then combined, dried over anhydrous sodium sulfate, and evaporated to yield the final crude extract.[13]

Protocol 3: Purification and Analysis of this compound

A. Purification by Silica Gel Column Chromatography

  • Column Packing :

    • Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., n-hexane).[14]

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.[15] Add a layer of sand on top to protect the silica bed.[16]

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of solvent or adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.[17]

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the solvent polarity by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 9:1, 8:2 hexane:ethyl acetate, and so on).[2]

  • Fraction Collection : Collect the eluate in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[14]

  • Pooling and Concentration : Combine the fractions containing the compound of interest (as determined by TLC) and concentrate using a rotary evaporator.

B. HPLC Purification and Analysis

  • System Preparation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[18]

  • Mobile Phase : A common mobile phase is a gradient of methanol and water or acetonitrile and water.[16][18] For example, a gradient could start with 20% water, increase to 100% water, and then re-equilibrate.[2]

  • Sample Injection : Dissolve the semi-purified fraction from the silica column in the mobile phase, filter it through a 0.2 µm filter, and inject it into the HPLC system.[16]

  • Detection and Quantification : Monitor the elution profile using a UV detector (e.g., at 227 nm or 254 nm).[2][18] For definitive identification and precise quantification, couple the HPLC system to a mass spectrometer, such as a Quadrupole-Orbitrap MS.[4][5][10] this compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data

Quantitative data on this compound yield directly from in vitro fungal cultures is not widely reported in the literature. Most studies focus on optimizing biomass or spore production. The available data primarily comes from in vivo studies.

Table 1: Reported Yield of this compound

Source Material Extraction Method Analytical Method This compound Yield Reference(s)

| B. bassiana-infected Tenebrio molitor larvae | 70% EtOH with ultrasonic treatment | UPLC-Q-Orbitrap MS | 20.6–51.1 µg/g |[4][5][10] |

Table 2: Optimized Culture Conditions for Beauveria bassiana Biomass/Spore Production (Note: this compound yield was not quantified in these studies)

Fermentation TypeStrainMedium/SubstrateOptimal ConditionsMax. Yield (Biomass/Spores)Reference(s)
Liquid SubmergedATP-02TKI broth + 5% sugar beet molasses25°C, pH 5.5, 200-600 rpm1.33 x 10⁹ total spores/mL[3]
Liquid SubmergedKK53% corn meal, 2% corn steep powder, 2% rice bran25°C, 200 rpm, pH 5.28.54 x 10⁸ spores/mL[8]
Solid-StateKK5Polished white rice25°C, 40% moisture, 14 days1.82 x 10⁹ conidia/g rice[1]
Solid-StateCG122970% Palm Kernel Cake + 30% Palm Fiber26°C, 60% moisture, 120 hours2.0 x 10¹⁰ conidia/g dry matter[12]

Visualizations

ExtractionWorkflow cluster_0 1. Fermentation cluster_1 2. Extraction cluster_2 3. Purification cluster_3 4. Analysis Inoculation Inoculate B. bassiana Culture Liquid or Solid-State Culture Inoculation->Culture Incubate (8-14 days) Harvest Harvest Biomass Culture->Harvest Filter / Centrifuge Solvent_Extraction Solvent Extraction (with Sonication) Harvest->Solvent_Extraction Add Ethyl Acetate / 70% EtOH Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Filter Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column Load Crude Extract HPLC Preparative HPLC (C18 Column) Silica_Column->HPLC Collect & Pool Fractions Analysis Quantification & ID (UPLC-MS/MS) HPLC->Analysis Pure Fractions Final_Product Pure this compound Analysis->Final_Product Characterized Metabolite

Caption: Experimental workflow for this compound extraction and purification.

BiosynthesisPathway cluster_pathway Simplified this compound Biosynthesis precursor1 D-2-Hydroxyisovalerate NRPS This compound Synthetase (BbBSLS NRPS) precursor1->NRPS precursor2 L-Leucine precursor2->NRPS monomer Dipeptidol Monomer Intermediate NRPS->monomer Iterative Synthesis This compound This compound (Cyclic Tetramer) NRPS->this compound Cyclization & Release monomer->NRPS Recursive Condensation (x4)

Caption: Simplified biosynthesis pathway of this compound in Beauveria bassiana.

References

Application Notes and Protocols: Purification of Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal and potential antineoplastic properties.[1] It is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1][2] Effective purification of this compound is crucial for its characterization, bioactivity screening, and potential development as a therapeutic or biopesticidal agent. This document provides a detailed protocol for the purification of this compound from Beauveria bassiana cultures, including methods for extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected yield and purity of this compound at each stage of the purification process. These values are representative and may vary depending on the specific culture conditions and experimental execution.

Purification StepStarting MaterialProductTypical Yield (%)Purity (%)
Solid-Liquid Extraction B. bassiana Mycelia/Culture FiltrateCrude Extract80-955-15
Silica Gel Column Chromatography Crude ExtractSemi-purified Fractions60-8050-70
Preparative HPLC Semi-purified FractionsPure this compound70-90>95

Experimental Protocols

Fungal Culture and Extraction

Objective: To cultivate Beauveria bassiana and extract the crude secondary metabolites, including this compound.

Materials:

  • Beauveria bassiana strain

  • Sabouraud Dextrose Agar with Yeast Extract (SDAY) or Potato Dextrose Broth (PDB)

  • Shaking incubator

  • Filtration apparatus (e.g., Buchner funnel)

  • Ethyl acetate or 70% Ethanol[3]

  • Rotary evaporator

  • Ultrasonic bath[3]

Protocol:

  • Inoculate Beauveria bassiana spores or mycelia into a liquid medium such as PDB.

  • Incubate the culture in a shaking incubator at 25-28°C for 7-14 days to allow for fungal growth and metabolite production.

  • Separate the fungal mycelia from the culture broth by filtration. The culture filtrate can also be processed for extracellular metabolites.[4]

  • For extraction from mycelia, suspend the harvested mycelia in 70% ethanol or ethyl acetate.[3]

  • Perform ultrasonic treatment for 30 minutes to enhance the extraction efficiency.[3]

  • Filter the mixture to remove the mycelial debris.

  • Concentrate the resulting crude extract using a rotary evaporator under reduced pressure.

  • For extraction from the culture filtrate, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

  • Separate the organic layer and concentrate it using a rotary evaporator.

Silica Gel Column Chromatography

Objective: To perform an initial separation of this compound from other compounds in the crude extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

  • Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise or linear gradient of ethyl acetate in hexane, or methanol in dichloromethane.[5][6]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with an appropriate staining reagent.

  • Pool the fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity isolation of this compound from the semi-purified fractions.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Solvents: HPLC-grade Acetonitrile and Water, Formic Acid

  • Sample filtration device (0.45 µm filter)

Protocol:

  • Dissolve the semi-purified this compound fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[7]

  • Inject the sample onto the column.

  • Run a gradient elution method, typically increasing the concentration of acetonitrile over time, to separate the components.

  • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) and collect the peak corresponding to this compound.

  • Combine the collected fractions containing pure this compound.

  • Remove the solvent by lyophilization or evaporation to obtain the purified this compound.

  • Confirm the purity of the final product using analytical HPLC-MS.[3]

Visualizations

Purification_Workflow cluster_0 Step 1: Fungal Culture & Extraction cluster_1 Step 2: Initial Purification cluster_2 Step 3: Final Purification Culture Beauveria bassiana Culture Extraction Solid-Liquid Extraction (70% Ethanol/Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc or DCM:MeOH gradient) Crude_Extract->Column_Chromatography Semi_Purified Semi-purified Fractions Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC (C18, ACN:H2O gradient) Semi_Purified->Prep_HPLC Pure_this compound >95% Pure this compound Prep_HPLC->Pure_this compound

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane cluster_this compound Potential Action of this compound Action_Potential Action Potential Arrives Ca_Channel_Pre Voltage-Gated Ca²⁺ Channel Action_Potential->Ca_Channel_Pre Ca_Influx Ca²⁺ Influx Ca_Channel_Pre->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitter Neurotransmitter Vesicle_Fusion->Neurotransmitter Synaptic Cleft Receptor Ligand-Gated Ion Channel (Receptor) Neurotransmitter->Receptor Ion_Influx Ion Influx (e.g., Na⁺) Receptor->Ion_Influx Postsynaptic_Potential Postsynaptic Potential (Muscle Contraction/Relaxation) Ion_Influx->Postsynaptic_Potential This compound This compound This compound->Ca_Channel_Pre Modulation? This compound->Receptor Modulation?

Caption: Hypothesized mechanism of this compound at the neuromuscular junction.

References

Application Note: Quantitative Analysis of Bassianolide using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the extraction, detection, and quantification of Bassianolide from fungal cultures and biological matrices using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

Introduction

This compound is a cyclooctadepsipeptide secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana. It is recognized as a significant virulence factor due to its potent insecticidal and immunosuppressive activities. As a key bioactive compound, the ability to accurately detect and quantify this compound in various samples is crucial for quality control of biopesticides, understanding its mechanism of action, and for potential therapeutic development.

This application note details a robust and sensitive method for the analysis of this compound using Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). The protocols provided cover sample preparation from fungal cultures and infected insect larvae, as well as the instrumental parameters for reliable quantification.

Overview of Analytical Workflow

The accurate quantification of this compound requires a multi-step process that begins with efficient extraction from the sample matrix, followed by chromatographic separation and sensitive detection by mass spectrometry. The general workflow is designed to maximize recovery and minimize matrix interference.

Figure 1. General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Fungal Culture / Infected Insect) Homogenize Homogenization (Grinding) Sample->Homogenize Extract Solvent Extraction (e.g., 70% EtOH + Ultrasonication) Homogenize->Extract Clarify Clarification (Centrifugation / Filtration) Extract->Clarify LC UPLC Separation (Reversed-Phase C8/C18) Clarify->LC MS MS/MS Detection (Q-Orbitrap) LC->MS Identify Identification (Accurate Mass & Fragmentation) MS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Figure 1. General Workflow for this compound Analysis

Quantitative Method Performance

The described UPLC-Q-Orbitrap MS method has been validated for performance, demonstrating high sensitivity, precision, and accuracy for the quantification of this compound in complex matrices.[1][2]

Table 1: Summary of Quantitative Method Validation Data

Parameter Performance Metric Source(s)
Linearity Range 50 - 2000 µg/L [2]
Recovery 80 - 115% [1][2]
Precision (CV%) 0.1 - 8.0% [1][2]
Observed Concentration 20.6 – 51.1 µg/g (in infected larvae) [1][2]
Limit of Detection (LOD) Method dependent; typically low µg/L to ng/L range [3][4]

| Limit of Quantification (LOQ) | Method dependent; typically low µg/L to ng/L range |[3][4] |

Note: LOD and LOQ are highly dependent on the specific instrumentation and matrix. While not explicitly reported for this compound in the cited literature, similar LC-MS/MS methods for complex molecules achieve limits in the low µg/kg or µg/L range.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Infected Insect Larvae

This protocol is adapted from methodologies developed for the analysis of insecticidal metabolites from Beauveria bassiana-infected Tenebrio molitor larvae.[1][2][4]

4.1.1 Materials

  • B. bassiana-infected insect larvae

  • 70% Ethanol (EtOH), HPLC grade

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Ultrasonic bath (sonicator)

  • Centrifuge

  • 15 mL conical tubes

  • Syringe filters (0.22 µm, PTFE or similar)

  • LC-MS vials

4.1.2 Procedure

  • Weigh approximately 1 g of infected insect larvae and place into a 15 mL conical tube.

  • Add 4 mL of 70% EtOH extraction solvent.

  • Homogenize the sample thoroughly by grinding until a uniform slurry is formed.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C. This step is critical for efficient cell lysis and extraction.[2]

  • After sonication, centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean LC-MS vial.

  • The sample is now ready for UPLC-Q-Orbitrap MS analysis.

Figure 2. Extraction from Biological Matrix s1 1. Weigh 1g of infected larvae s2 2. Add 4mL of 70% Ethanol s1->s2 s3 3. Homogenize (Grind sample) s2->s3 s4 4. Sonicate for 30 min at 30°C s3->s4 s5 5. Centrifuge at 10,000 x g for 10 min s4->s5 s6 6. Collect Supernatant s5->s6 s7 7. Filter (0.22 µm) into LC-MS Vial s6->s7 s8 Ready for LC-MS s7->s8

Figure 2. Extraction from Biological Matrix
Protocol 2: Culturing Beauveria bassiana for Metabolite Extraction

This protocol provides a general method for culturing B. bassiana to produce mycelia for subsequent this compound extraction.[5][6]

4.2.1 Materials

  • Beauveria bassiana culture

  • Sabouraud Dextrose Agar with Yeast Extract (SDAY) plates

  • Sabouraud Dextrose Broth with Yeast Extract (SDBY)

  • Sterile inoculation loop

  • Incubator

  • Shaking incubator

4.2.2 Procedure

  • Using a sterile loop, streak B. bassiana spores onto an SDAY plate.

  • Incubate the plate at 25-27°C for 10-14 days, or until sufficient fungal growth (mycelial lawn) is observed.

  • For liquid culture, inoculate 50 mL of sterile SDBY broth in an Erlenmeyer flask with a small piece of the fungal lawn from the plate.

  • Place the flask in a shaking incubator at approximately 120 rpm for 72 hours at 22–26°C.[5]

  • Harvest the mycelia by filtration or centrifugation. The mycelia can then be extracted using a protocol similar to Protocol 4.1, substituting the insect larvae with the fungal biomass.

Protocol 3: UPLC-Q-Orbitrap MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of this compound. Parameters are based on established methods for analyzing secondary metabolites from B. bassiana.[1][7][8]

4.3.1 Instrumentation

  • UPLC System: Vanquish, ACQUITY UPLC, or equivalent

  • Mass Spectrometer: Q-Exactive or Orbitrap ID-X, or equivalent high-resolution mass spectrometer

  • Column: Reversed-phase C8 or C18 column (e.g., Ascentis Express C18, 2.7 µm, 10 cm x 2.1 mm)

4.3.2 UPLC Parameters

  • Mobile Phase A: 60% Acetonitrile in 10 mM Ammonium Formate with 0.1% Formic Acid[7]

  • Mobile Phase B: 90% Isopropanol, 10% Acetonitrile, 10 mM Ammonium Formate with 0.1% Formic Acid[7]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 - 55°C

  • Injection Volume: 2 - 10 µL

  • Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., ~70% A) and ramps up to a high percentage of organic phase (e.g., ~97% B) over 15-20 minutes to elute hydrophobic compounds like this compound.[7][8]

4.3.3 Q-Orbitrap MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full MS / data-dependent MS2 (dd-MS2)

  • Full MS Resolution: 70,000

  • MS2 Resolution: 17,500

  • Collision Energy: Stepped Normalized Collision Energy (NCE), e.g., 20, 30, 40 eV

  • Expected Ion: this compound ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). The primary adduct for quantification is typically the ammonium adduct, [C₄₈H₈₄N₄O₁₂ + NH₄]⁺, with an expected m/z of 926.68.

Figure 3. UPLC-Q-Orbitrap MS Workflow cluster_lc UPLC System cluster_ms Q-Orbitrap System cluster_data Data Output Sample Filtered Extract in Autosampler Column C18 Column (Gradient Elution) Sample->Column ESI ESI Source (Positive Mode) Column->ESI Quad Quadrupole (Precursor Ion Isolation) ESI->Quad HCD HCD Cell (Fragmentation) Quad->HCD Orbitrap Orbitrap Analyzer (High-Resolution Detection) HCD->Orbitrap FullScan Full Scan Spectra (Accurate Mass) Orbitrap->FullScan MSMS MS/MS Spectra (Fragmentation Pattern) Orbitrap->MSMS

Figure 3. UPLC-Q-Orbitrap MS Workflow

Data Analysis and Interpretation

5.1 Identification: this compound is identified based on two key criteria:

  • Retention Time: The retention time of the peak in the sample must match that of a certified reference standard analyzed under the identical chromatographic conditions.

  • Mass Spectral Data: The experimental accurate mass of the precursor ion (e.g., [M+NH₄]⁺) must be within a narrow mass tolerance window (typically < 5 ppm) of the theoretical mass. Further confirmation is achieved by comparing the fragmentation pattern (MS/MS spectrum) of the sample with that of the reference standard.

5.2 Quantification: Quantification is performed by creating a calibration curve using a series of known concentrations of a this compound reference standard (e.g., 50-2000 µg/L).[2] The peak area of the selected precursor ion is plotted against its concentration. The concentration of this compound in the unknown samples is then calculated by interpolating their peak areas from this linear regression curve.

References

Application Notes and Protocols for UPLC-Q-Orbitrap MS Analysis of Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooligomer depsipeptide with insecticidal and ionophoric properties, produced by various entomopathogenic fungi such as Beauveria bassiana. Its potential applications in agriculture and pharmacology necessitate sensitive and accurate analytical methods for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). This high-resolution mass spectrometry technique offers excellent sensitivity and selectivity for the analysis of complex matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-Q-Orbitrap MS analysis of this compound. These values are compiled from established methods and serve as a reference for method setup and performance evaluation.

ParameterValueReference
Precursor Ion ([M+H]⁺) m/z 909.5[1][2][3]
Key Fragment Ions m/z 228.1, 342.2, 456.3, 684.5[4]
Retention Time (Typical) 5.0 - 7.0 min[1][2][3]
Limit of Detection (LOD) 0.5 - 5.0 µg/L[5][6]
Limit of Quantitation (LOQ) 1.5 - 15.0 µg/L[5][6]
Linearity (R²) > 0.99[5][7]
Recovery 80 - 115%[1][3]
Precision (RSD) 0.1 - 8.0%[1][3]

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from fungal cultures for UPLC-Q-Orbitrap MS analysis.[1][2][8][9][10]

Materials:

  • Fungal culture (e.g., Beauveria bassiana) grown in a suitable liquid or on solid media.

  • 70% Ethanol (EtOH) in water (v/v), LC-MS grade.

  • Ethyl acetate, LC-MS grade (for liquid-liquid extraction, if required).

  • Water, LC-MS grade.

  • Methanol, LC-MS grade.

  • Centrifuge tubes (50 mL).

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.22 µm, PTFE or nylon).

  • Vials for UPLC analysis.

Procedure:

  • Harvesting:

    • For liquid cultures, separate the mycelia from the broth by filtration.

    • For solid cultures, scrape the fungal biomass from the surface of the agar.

  • Extraction:

    • Accurately weigh a portion of the fungal biomass or lyophilized culture.

    • Add 70% ethanol to the sample in a centrifuge tube (e.g., 10 mL of solvent per 1 g of sample).[1][2]

    • Vortex the sample vigorously for 1 minute.

    • Place the sample in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction of metabolites.[1][2]

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

  • Storage:

    • Store the prepared samples at 4°C until analysis. For long-term storage, -20°C or -80°C is recommended.

UPLC-Q-Orbitrap MS Analysis

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • UPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer or equivalent.

UPLC Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Q-Orbitrap MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Scan Mode Full MS / dd-MS2 (TopN) or All Ion Fragmentation (AIF)
Full MS Scan Range m/z 150 - 1000
Full MS Resolution 70,000
dd-MS2 Resolution 17,500
Collision Energy (HCD) Stepped 20, 30, 40 eV
Data Acquisition Software Instrument-specific software (e.g., Xcalibur)

Visualizations

UPLC_QOrbitrap_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-Orbitrap MS Analysis cluster_data_analysis Data Analysis sample Fungal Culture extraction Extraction (70% EtOH, Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection reconstitution Evaporation & Reconstitution collection->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms Q-Orbitrap MS Detection (ESI+, Full MS/dd-MS2) uplc->ms processing Data Processing (Peak Picking, Integration) ms->processing quantification Quantification & Identification processing->quantification

References

Application Notes and Protocols for the Quantification of Bassianolide using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as fungal cultures, infected hosts, or pharmaceutical formulations, is crucial for research and development. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol outlines the extraction of this compound from Beauveria bassiana mycelia.

Materials:

  • Beauveria bassiana culture grown on Potato Dextrose Agar (PDA) or in a liquid broth.

  • Sterile deionized water

  • 70% Ethanol (EtOH) in deionized water

  • Sterile spatula or cell scraper

  • Microcentrifuge tubes (2 mL)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • HPLC vials

Procedure:

  • Harvesting Mycelia:

    • For solid cultures, gently scrape the fungal mycelium from the surface of the agar using a sterile spatula.

    • For liquid cultures, harvest the mycelia by filtration.

    • Wash the collected mycelia three times with sterile deionized water to remove residual media.

  • Extraction:

    • Weigh a known amount of the harvested and washed mycelia (e.g., 100 mg, wet weight) and place it into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 70% EtOH to the tube.

    • Grind the mycelia in the extraction solvent using a micro-pestle.

    • Submerge the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate cell lysis and extraction.[1][2]

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 10 minutes to pellet the cellular debris.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
10.095
12.095
12.130
15.030

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C[3][4]

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound782.5682.410020
This compound (Qualifier)782.5523.310035

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 682.4 represents the loss of a D-hydroxy-isovaleryl-L-leucine monomer, and the product ion at m/z 523.3 represents further fragmentation.

Data Presentation

Method Validation Summary

The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC-MS/MS method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 10%
Accuracy (% Recovery) 85 - 110%[1][2]
Matrix Effect Monitored and compensated for using matrix-matched standards or a stable isotope-labeled internal standard if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Harvest Harvest Fungal Mycelia Extract Extract with 70% EtOH & Sonicate Harvest->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject into HPLC-MS System MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane This compound This compound IonChannel Ion Channel (at Neuromuscular Junction) This compound->IonChannel Acts on IonFlux Altered Ion Flux IonChannel->IonFlux Leads to Membrane Cell Membrane Paralysis Muscle Paralysis IonFlux->Paralysis Causes

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols: 1H-NMR and 2D HSQC Analysis of Bassianolide Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities, produced by the entomopathogenic fungus Beauveria bassiana. The accurate and efficient identification and quantification of this compound in crude fungal extracts are crucial for quality control, bioactivity screening, and downstream purification processes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one-dimensional proton (¹H-NMR) and two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, offers a powerful, non-destructive method for the structural elucidation and analysis of natural products within complex mixtures.

These application notes provide a comprehensive guide to the analysis of this compound in crude extracts from Beauveria bassiana. The protocols cover fungal cultivation, metabolite extraction, and detailed procedures for acquiring and interpreting ¹H-NMR and 2D HSQC data. The provided reference data for this compound's chemical shifts will aid in its unambiguous identification.

Experimental Protocols

Cultivation of Beauveria bassiana for this compound Production

This protocol outlines the steps for culturing Beauveria bassiana to promote the production of this compound.

Materials:

  • Beauveria bassiana culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Inoculate Beauveria bassiana spores onto PDA plates and incubate at 25-28°C for 7-10 days until significant mycelial growth is observed.

  • Prepare a seed culture by inoculating a small piece of the mycelial mat from the PDA plate into a flask containing sterile PDB.

  • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Inoculate a larger production culture volume of PDB with the seed culture (typically a 1:10 v/v ratio).

  • Incubate the production culture under the same conditions for 10-14 days to allow for sufficient biomass growth and this compound production.

Extraction of this compound from Beauveria bassiana Mycelia

This protocol describes the extraction of this compound from the fungal mycelia for subsequent NMR analysis.

Materials:

  • Beauveria bassiana culture from the previous step

  • Buchner funnel and filter paper

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Protocol:

  • Harvest the fungal mycelia from the liquid culture by vacuum filtration using a Buchner funnel.

  • Wash the mycelial mat with distilled water to remove any remaining media components.

  • Freeze-dry the mycelia to obtain a dry powder.

  • Extract the dried mycelia with methanol (e.g., 100 mL of MeOH per 10 g of dry mycelia) by sonication or maceration for 24 hours.

  • Filter the methanolic extract and repeat the extraction process on the mycelial residue two more times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous suspension.

  • Perform a liquid-liquid partition of the aqueous suspension with an equal volume of ethyl acetate. Repeat this step three times.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude this compound extract.

  • Store the crude extract at -20°C until NMR analysis.

¹H-NMR and 2D HSQC Data Acquisition

This protocol details the parameters for acquiring high-quality ¹H-NMR and 2D HSQC spectra of the this compound crude extract.

Materials:

  • Crude this compound extract

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the crude extract in 0.6 mL of CDCl₃. This compound is soluble in methanol, ethanol, DMF, and DMSO, but CDCl₃ is a common solvent for NMR analysis of such compounds.[1]

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: zg30 (or a similar 30-degree pulse sequence)

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 4 seconds

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K

2D HSQC Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence)

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1.5 seconds

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz

  • Temperature: 298 K

Data Presentation

The identification of this compound in a crude extract is achieved by comparing the ¹H-NMR and 2D HSQC data of the extract with the known chemical shifts of pure this compound. Due to the presence of multiple conformers of this compound in solution, the NMR spectra can be complex, showing more signals than expected for a single symmetric molecule.[2]

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

The following table provides reference chemical shifts for the constituent units of this compound, D-α-hydroxyisovaleric acid and L-N-methylleucine, as reported in the literature. Note that in a crude extract, these signals may be part of a more complex spectrum due to the presence of conformers and other metabolites. The PMR spectrum of this compound in CDCl₃ has shown five N-methyl signals at δ 2.86, 2.89, 3.01, 3.05, and 3.25 ppm, and the CMR spectrum revealed a total of sixty signals, indicating the complexity arising from different conformers.[2]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
D-α-Hydroxyisovaleric acid moiety
α-CH[Signal expected around 4.5-5.0 ppm][Signal expected around 70-80 ppm]
β-CH[Signal expected around 2.0-2.5 ppm][Signal expected around 30-35 ppm]
γ-CH₃[Signal expected around 0.8-1.2 ppm][Signal expected around 15-20 ppm]
γ'-CH₃[Signal expected around 0.8-1.2 ppm][Signal expected around 15-20 ppm]
C=O-[Signal expected around 170-175 ppm]
L-N-methylleucine moiety
N-CH₃2.86, 2.89, 3.01, 3.05, 3.25[2][Signal expected around 30-35 ppm]
α-CH[Signal expected around 4.0-4.5 ppm][Signal expected around 55-65 ppm]
β-CH₂[Signal expected around 1.5-2.0 ppm][Signal expected around 40-45 ppm]
γ-CH[Signal expected around 1.5-2.0 ppm][Signal expected around 25-30 ppm]
δ-CH₃[Signal expected around 0.8-1.0 ppm][Signal expected around 20-25 ppm]
δ'-CH₃[Signal expected around 0.8-1.0 ppm][Signal expected around 20-25 ppm]
C=O-[Signal expected around 170-175 ppm]

Note: The expected chemical shift ranges are based on typical values for similar structures and the limited data available from literature snippets. The provided N-CH₃ proton chemical shifts are experimental values. A full, unambiguous assignment requires analysis of 2D NMR data of the pure compound.

Data Analysis and Interpretation

  • ¹H-NMR Analysis:

    • Process the acquired ¹H-NMR spectrum (Fourier transformation, phase correction, and baseline correction).

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Identify the characteristic signals of this compound in the crude extract by comparing the spectrum with the reference data in Table 1. Pay close attention to the N-methyl proton signals between 2.8 and 3.3 ppm and the α-proton signals of the amino and hydroxy acid residues.

  • 2D HSQC Analysis:

    • Process the 2D HSQC spectrum.

    • The HSQC spectrum will show correlations between directly bonded protons and carbons.

    • Use the ¹H chemical shifts identified in the 1D spectrum to find the corresponding ¹³C chemical shifts from the HSQC cross-peaks.

    • For example, locate the N-methyl proton signals on the F2 (¹H) axis and trace them to the corresponding cross-peaks to determine their attached ¹³C chemical shifts on the F1 axis. This provides a higher degree of confidence in the assignment.

    • The edited HSQC experiment will show CH and CH₃ groups with a different phase (e.g., positive) than CH₂ groups (e.g., negative), which can aid in the identification of the different moieties within the this compound structure.

Mandatory Visualizations

Experimental_Workflow cluster_cultivation 1. B. bassiana Cultivation cluster_extraction 2. This compound Extraction cluster_nmr 3. NMR Analysis cluster_data 4. Data Analysis cult_1 Inoculation on PDA cult_2 Seed Culture in PDB cult_1->cult_2 cult_3 Production Culture cult_2->cult_3 ext_1 Mycelia Harvesting cult_3->ext_1 ext_2 Freeze-Drying ext_1->ext_2 ext_3 Methanol Extraction ext_2->ext_3 ext_4 Solvent Evaporation ext_3->ext_4 ext_5 Ethyl Acetate Partition ext_4->ext_5 ext_6 Final Evaporation ext_5->ext_6 nmr_1 Sample Preparation (in CDCl3) ext_6->nmr_1 nmr_2 1H-NMR Acquisition nmr_1->nmr_2 nmr_3 2D HSQC Acquisition nmr_1->nmr_3 data_1 Data Processing nmr_2->data_1 nmr_3->data_1 data_2 Comparison with Reference Data data_1->data_2 data_3 Identification of this compound data_2->data_3

Caption: Experimental workflow for this compound analysis.

HSQC_Principle cluster_spectrum 2D HSQC Spectrum H ¹H H_mag Proton Magnetization (High Sensitivity) H->H_mag C ¹³C C_mag Carbon Magnetization C->C_mag H_mag->C_mag x_axis ¹H Chemical Shift (ppm) C_mag->H_mag y_axis ¹³C Chemical Shift (ppm) origin origin->x_axis origin->y_axis cross_peak Correlation Peak

Caption: Principle of 2D HSQC spectroscopy.

Conclusion

The combination of ¹H-NMR and 2D HSQC spectroscopy provides a robust and reliable method for the identification of this compound in crude extracts of Beauveria bassiana. The protocols outlined in these application notes offer a systematic workflow from fungal cultivation to data analysis. While the conformational complexity of this compound can lead to intricate NMR spectra, the characteristic chemical shifts, particularly of the N-methyl and α-protons, serve as key identifiers. The 2D HSQC experiment is invaluable in confirming the direct connectivity between protons and carbons, thereby increasing the confidence in the structural assignment. These methods are essential for any research or development program focused on the isolation, characterization, and application of this compound.

References

Application Notes and Protocols: In Vitro Assay for Bassianolide Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1][2] It is recognized for its insecticidal properties and contributes to the virulence of the fungus against a range of insect pests.[1][3] The presumed mechanism of action for this compound involves the disruption of ion channels at the neuromuscular junction, leading to paralysis and insect death.[4] In vitro assays using insect cell lines offer a valuable tool for the preliminary screening and characterization of the insecticidal activity of compounds like this compound, providing a more controlled and high-throughput alternative to in vivo studies.[1][3]

This document provides detailed protocols for assessing the in vitro insecticidal activity of this compound using an insect cell line-based cytotoxicity assay.

Data Presentation

Table 1: In Vivo Insecticidal Activity of this compound against Plutella xylostella (Third Instar Larvae)

Concentration (mg/mL)Mortality Rate (%) after 120 hours
0.01Data not specified, but lower than 0.5 mg/mL
0.1Data not specified, but lower than 0.5 mg/mL
0.5Significant maximum mortality[2][5]

Note: This data is from an in vivo assay and should be used as a preliminary reference for concentration ranges in in vitro studies. Direct extrapolation of these concentrations to in vitro assays may not be accurate.

For a related cyclodepsipeptide, Beauvericin, the following cytotoxicity data against Sf9 insect cells has been reported:

Table 2: Cytotoxicity of Beauvericin against Sf9 Insect Cells

Incubation TimeCC50 (µM)
4 hours85[6]
24 hours10[6]

Experimental Protocols

Cell Line and Culture Conditions
  • Cell Line: Spodoptera frugiperda (Sf9) cells are a commonly used and commercially available insect cell line suitable for insecticide screening.[7][8][9]

  • Culture Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]

  • Culture Conditions: Cells are maintained at 27-28°C in a non-humidified incubator.[10]

Preparation of this compound Stock Solution
  • This compound is soluble in ethanol, methanol, Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF).[4]

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in a suitable solvent (e.g., DMSO).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]

Materials:

  • Sf9 cells

  • Grace's Insect Medium (supplemented)

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest Sf9 cells in the exponential growth phase and determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 27°C to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., based on the in vivo data, a range from 0.1 µg/mL to 500 µg/mL could be explored).

    • Include a solvent control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, and 72 hours at 27°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 27°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After 4 hours, carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of solvent control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Sf9 Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding stock_prep 2. This compound Stock Solution Preparation treatment 4. Treatment with this compound stock_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_addition 6. MTT Addition & Incubation (4h) incubation->mtt_addition formazan_dissolution 7. Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution read_absorbance 8. Read Absorbance (570nm) formazan_dissolution->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 11. Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ap Action Potential Arrives ca_channel Voltage-gated Ca2+ Channels ap->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion ach_release Acetylcholine (ACh) Release vesicle_fusion->ach_release achr Nicotinic ACh Receptors (nAChR) ach_release->achr ACh binds na_influx Na+ Influx (Depolarization) achr->na_influx paralysis Paralysis muscle_contraction Muscle Contraction na_influx->muscle_contraction na_influx->paralysis This compound This compound This compound->achr Blocks/Modulates

Caption: Putative signaling pathway of this compound at the insect neuromuscular junction.

References

Application Notes and Protocols for Bassianolide Cytotoxicity Testing in A549 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide isolated from entomopathogenic fungi such as Beauveria bassiana, has demonstrated a range of biological activities, including potential cytotoxic effects against various cancer cell lines.[1][2] The A549 cell line, derived from human lung adenocarcinoma, is a widely utilized model in cancer research for studying lung cancer biology and for the screening of chemotherapeutic agents.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in A549 cells, along with data presentation and visualization of relevant cellular pathways.

Quantitative Data Summary

The cytotoxic effect of this compound on A549 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

CompoundCell LineAssayIC50 Value (µg/mL)Reference
(-)-BassianolideA549Not Specified7.24[1][2]

Experimental Protocols

Cell Culture and Maintenance

A549 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[5] Subculture should be performed when the cells reach 70-80% confluency to ensure optimal growth and viability.[4]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • A549 cells

  • DMEM (supplemented as described above)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.[7]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 1 to 4 hours at 37°C.[8]

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds. This can be detected using flow cytometry with Annexin V-FITC and PI staining.[9][10]

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A549 cells into 6-well plates at a density of 4 x 10^5 cells/well and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 200 µL of binding buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A549_Culture A549 Cell Culture Seeding Seeding in 96-well/6-well plates A549_Culture->Seeding Treatment Cell Treatment Seeding->Treatment Bassianolide_Prep This compound Serial Dilution Bassianolide_Prep->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining Treatment->AnnexinV_Assay Absorbance Absorbance Reading (570nm) MTT_Assay->Absorbance Flow_Cytometry Flow Cytometry Analysis AnnexinV_Assay->Flow_Cytometry IC50 IC50 Determination Absorbance->IC50 Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant

Caption: Workflow for assessing this compound cytotoxicity in A549 cells.

Bassianolide_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) This compound->Growth_Factor_Receptor Inhibition? p53 p53 This compound->p53 Activation? PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bax Bax p53->Bax Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in A549 cells.

Data_Analysis_Pipeline Data Analysis Pipeline for Cytotoxicity Assays cluster_raw_data Raw Data Acquisition cluster_processing Data Processing cluster_results Results Absorbance_Data Absorbance Values (MTT Assay) Background_Subtraction Background Subtraction Absorbance_Data->Background_Subtraction Fluorescence_Data Fluorescence Intensities (Annexin V/PI Assay) Gating Flow Cytometry Gating Fluorescence_Data->Gating Normalization Normalization to Control Background_Subtraction->Normalization Dose_Response_Curve Dose-Response Curve Normalization->Dose_Response_Curve Apoptosis_Percentage Percentage of Apoptotic Cells Gating->Apoptosis_Percentage IC50_Value IC50 Calculation Dose_Response_Curve->IC50_Value

Caption: Logical flow for the analysis of cytotoxicity and apoptosis data.

References

Application Notes and Protocols: Evaluating Bassianolide Activity in MCF-7 Breast Cancer Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclodepsipeptide derived from fungi, has demonstrated cytotoxic effects against various cancer cell lines.[1] Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce apoptosis.[2] This document provides a detailed protocol for assessing the cytotoxic activity of this compound in MCF-7 human breast cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability by measuring the metabolic activity of mitochondria.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Recent studies indicate that this compound inhibits the proliferation of MCF-7 cells through mechanisms including cell cycle arrest and induction of apoptosis.[2][4] It has been reported to repress cyclin D1 expression and activate the ERK-MAPK pathway.[2] Furthermore, this compound exhibits antiestrogenic effects on MCF-7 cells, which are estrogen receptor α (ERα) positive.[2] This application note offers a comprehensive guide, including detailed experimental protocols, data presentation, and visual diagrams of the experimental workflow and associated signaling pathways.

Data Presentation

The cytotoxic effect of this compound on MCF-7 cells is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxicity of this compound in MCF-7 Breast Cancer Cells

CompoundCell LineAssay DurationIC50 Value (µg/mL)Reference
(-)-BassianolideMCF-7Not Specified11.42[1][5]

Experimental Protocols

This section outlines the detailed methodology for performing an MTT assay to determine the cytotoxic effects of this compound on MCF-7 cells.

Materials and Reagents
  • MCF-7 human breast cancer cell line (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Procedure

1. Cell Culture and Seeding: a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. b. Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

2. This compound Treatment: a. Prepare a series of dilutions of this compound from the stock solution in culture medium. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent-induced cytotoxicity. b. After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). d. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

3. MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control from all other readings. c. Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding bassianolide_treatment This compound Treatment (48-72h) seeding->bassianolide_treatment mtt_addition Add MTT Reagent (2-4h) bassianolide_treatment->mtt_addition formazan_solubilization Dissolve Formazan in DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity testing in MCF-7 cells.

Signaling Pathway

The diagram below depicts the proposed signaling pathway through which this compound is thought to exert its anti-cancer effects in breast cancer cells.

Bassianolide_Signaling_Pathway cluster_cell MCF-7 Breast Cancer Cell cluster_pathway Signaling Cascade cluster_effect Cellular Effects This compound This compound erk_mapk ERK-MAPK Pathway This compound->erk_mapk Activates cyclin_d1 Cyclin D1 Expression This compound->cyclin_d1 Represses apoptosis Apoptosis erk_mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest cyclin_d1->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

References

Application Notes and Protocols for Solid-State Fermentation of Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide is a cyclooligomer depsipeptide with significant insecticidal and potential therapeutic activities. Produced by the entomopathogenic fungus Beauveria bassiana, this secondary metabolite is synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[1][2] Solid-state fermentation (SSF) presents a promising and cost-effective method for the production of fungal secondary metabolites, offering advantages such as higher product yields and simpler downstream processing compared to submerged fermentation. This document provides detailed protocols and application notes for the production of this compound using solid-state fermentation, aimed at researchers in natural product discovery and drug development.

Data Presentation

Table 1: Optimal Parameters for Beauveria bassiana Solid-State Fermentation

ParameterOptimal Condition/RangeSubstrate ExamplesSource(s)
Temperature 25°CPolished White Rice, Wheat Bran, Corncob[2][3]
Moisture Content 40% - 70%Polished White Rice, Beer Draff[2][4]
Substrate Polished White Rice, Wheat Bran, ChaffRice, Wheat Bran, Corncob, Beer Draff[2][3][5]
Inoculum Concentration 1 x 107 conidia/g of wet substrate-[2]
Incubation Time 14 days (for conidia production)-[2]
pH 6.0Rice[5]

Table 2: Substrate Composition for Beauveria bassiana Growth in SSF

SubstrateCompositionNotesSource(s)
Polished White Rice100%A common and effective substrate for B. bassiana growth and sporulation.[2][6]
Wheat and Corncob Mix50.81 g wheat, 99.6 g wheat bran, 112.59 g corncobOptimized for high spore yield.[5]
Rice and Maize MixesVarious ratios (e.g., 75:25, 50:50)Can be explored for optimizing secondary metabolite production.[6]
Palm Oil Residues30% Palm Fiber + 70% Palm Kernel CakeA low-cost alternative substrate.[7]

Experimental Protocols

The following protocols are synthesized from best practices for Beauveria bassiana solid-state fermentation and the extraction of fungal secondary metabolites. These should serve as a robust starting point for the production and isolation of this compound.

Protocol 1: Inoculum Preparation
  • Culture Activation: Aseptically transfer a stock culture of Beauveria bassiana to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25°C for 10-14 days, or until sufficient sporulation is observed.

  • Spore Suspension: Flood the surface of the mature culture with a sterile 0.02% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Concentration Adjustment: Transfer the spore suspension to a sterile tube. Enumerate the conidia concentration using a hemocytometer.

  • Inoculum Dilution: Dilute the spore suspension with sterile 0.02% Tween 80 to a final concentration of 1 x 108 conidia/mL. This will be used to inoculate the liquid seed culture.

Protocol 2: Solid-State Fermentation
  • Substrate Preparation:

    • Weigh 100 g of polished white rice into a 1 L Erlenmeyer flask.

    • Add distilled water to achieve a final moisture content of 40% (i.e., add 67 mL of water to 100 g of dry rice).

    • Autoclave the substrate at 121°C for 20 minutes. Allow it to cool to room temperature.

  • Inoculation:

    • Prepare a liquid seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the spore suspension from Protocol 1. Incubate with shaking for 2-3 days.

    • Aseptically inoculate the sterilized solid substrate with the liquid seed culture to achieve a final inoculum concentration of approximately 1 x 107 conidia per gram of wet substrate.

    • Mix thoroughly under sterile conditions to ensure even distribution of the inoculum.

  • Incubation:

    • Cover the flask with a sterile, breathable closure (e.g., cotton plug or foam stopper).

    • Incubate the flask under static conditions at 25°C for 14-21 days. The incubation time should be optimized for maximum this compound production.

Protocol 3: Extraction of this compound
  • Harvesting: After the incubation period, harvest the entire fermented solid substrate from the flask.

  • Solvent Extraction:

    • Transfer the fermented substrate to a larger flask.

    • Add ethyl acetate at a ratio of 3:1 (v/w) to the fermented substrate (e.g., 600 mL of ethyl acetate for approximately 200 g of wet fermented substrate).[1]

    • Macerate the substrate and solvent mixture using a sterile spatula or by shaking vigorously.

    • Allow the mixture to stand at room temperature for 24 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure complete recovery of the metabolites.

    • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Crude Extract Preparation: The resulting residue is the crude extract containing this compound. Dry the extract completely and record the weight.

Protocol 4: Quantification of this compound by HPLC-MS
  • Sample Preparation:

    • Dissolve a known weight of the crude extract in an appropriate solvent compatible with HPLC-MS analysis, such as methanol or acetonitrile.

    • Filter the dissolved sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: A C18 reversed-phase column is suitable for the separation of cyclic depsipeptides.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound detection.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using the specific m/z of this compound.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Bassianolide_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) - BbBSLS D-Hiv D-2-hydroxyisovalerate A-T-C_Domains_1 Adenylation-Thiolation-Condensation Domains (Module 1) D-Hiv->A-T-C_Domains_1 L-Leu L-leucine A-MT-T-C_Domains_2 Adenylation-N-methylation-Thiolation-Condensation Domains (Module 2) L-Leu->A-MT-T-C_Domains_2 Dipeptidol_Monomer Enzyme-bound Dipeptidol Monomer A-T-C_Domains_1->Dipeptidol_Monomer incorporation A-MT-T-C_Domains_2->Dipeptidol_Monomer incorporation & methylation Bassianolide_Precursor Linear Tetrameric Ester Precursor Dipeptidol_Monomer->Bassianolide_Precursor 4x iterative condensation Cyclization_Domain Thioesterase/Cyclization Domain This compound This compound Cyclization_Domain->this compound cyclization & release Bassianolide_Precursor->Cyclization_Domain

Caption: Biosynthesis of this compound by Non-Ribosomal Peptide Synthetase.

Experimental Workflow for this compound Production

SSF_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (B. bassiana Spore Suspension) Inoculation Inoculation of Substrate Inoculum_Prep->Inoculation Substrate_Prep Substrate Preparation (e.g., Rice + Water) & Sterilization Substrate_Prep->Inoculation Incubation Solid-State Fermentation (25°C, 14-21 days) Inoculation->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Quantification Quantification (HPLC-MS) Crude_Extract->Quantification

References

Application Notes and Protocols for Submerged Culture of Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the submerged culture conditions for the synthesis of Bassianolide, a cyclooligomer depsipeptide with insecticidal and other potential therapeutic properties. The protocols outlined below are compiled from various studies on Beauveria bassiana and Lecanicillium spp., the primary fungal producers of this secondary metabolite. While much of the existing research on submerged fermentation of these fungi has focused on optimizing spore production for biocontrol purposes, this document extrapolates and consolidates relevant data to guide the cultivation for maximizing this compound yield.

Introduction to this compound

This compound is a non-ribosomally synthesized peptide with demonstrated insecticidal activity.[1] Its production in submerged culture offers a scalable and controllable method for obtaining this promising bioactive compound. The primary producers of this compound are entomopathogenic fungi, most notably Beauveria bassiana and some species of Lecanicillium.[2][3] The biosynthesis of this compound is orchestrated by a large, multifunctional enzyme known as this compound synthetase (BbBSLS), a nonribosomal peptide synthetase (NRPS).[1] This enzyme iteratively condenses D-α-hydroxyisovaleric acid and L-leucine to form the final cyclic depsipeptide structure.[1] Understanding the factors that influence the expression and activity of this enzyme is key to enhancing this compound production in a laboratory setting.

Key Parameters for Submerged Culture

The successful synthesis of this compound in submerged culture is dependent on a multitude of interacting factors. These include the composition of the culture medium, pH, temperature, and aeration. The following sections detail the influence of these parameters, with quantitative data summarized for clarity.

Media Composition

The choice of carbon and nitrogen sources is critical for both fungal growth and secondary metabolite production. While optimal conditions for this compound synthesis are not extensively documented, studies on biomass and spore production in Beauveria bassiana provide a solid foundation for media optimization.

Table 1: Influence of Carbon Source on Beauveria bassiana Growth and Sporulation in Submerged Culture

Carbon SourceConcentrationObserved EffectReference
Sucrose3%Optimal for sporulation of B. bassiana KK5[4]
Corn Meal3%Optimal carbon source for spore yield of B. bassiana KK5[4]
Glucose140 g/LIncreased production of smaller, more virulent blastospores[4]
Sugar Beet Molasses5%High yield of total spores in B. bassiana ATP-02[5]

Table 2: Influence of Nitrogen Source on Beauveria bassiana Growth and Sporulation in Submerged Culture

Nitrogen SourceConcentrationObserved EffectReference
Casamino Acid1%Optimal for sporulation of B. bassiana KK5[4]
Corn Steep Powder2%Optimal nitrogen source for spore yield of B. bassiana KK5[4]
Cottonseed FlourNot specifiedResulted in high blastospore production[6]

Table 3: Example of a Basal Medium for Beauveria bassiana Submerged Culture

ComponentConcentrationReference
Sucrose30 g/L[4]
Casamino Acids10 g/L[4]
KH2PO41 g/L[7]
MgSO4·7H2O0.5 g/L[7]
pH and Temperature

The pH of the culture medium and the incubation temperature significantly affect fungal growth and metabolic activity.

Table 4: Effect of pH and Temperature on Beauveria bassiana in Submerged Culture

ParameterOptimal RangeObserved EffectReference
Initial pH5.2 - 6.0Optimal for spore production[4][8]
Temperature25 - 27 °COptimal for mycelial growth and spore production[4][8]

Experimental Protocols

Protocol 1: Submerged Culture for this compound Production

This protocol provides a general framework for the submerged cultivation of Beauveria bassiana or Lecanicillium spp. for this compound production. Optimization of specific parameters will be necessary for different fungal strains.

1. Inoculum Preparation: a. Grow the fungal strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), for 10-14 days at 25°C until sporulation is observed. b. Harvest conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop. c. Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 conidia/mL) with sterile distilled water.

2. Submerged Fermentation: a. Prepare the desired liquid culture medium (refer to Tables 1, 2, and 3 for guidance) and dispense into Erlenmeyer flasks. b. Sterilize the medium by autoclaving at 121°C for 15-20 minutes. c. After cooling to room temperature, inoculate the liquid medium with the prepared conidial suspension to a final concentration of 1 x 10^5 to 1 x 10^6 conidia/mL. d. Incubate the flasks on a rotary shaker at 150-200 rpm and 25-27°C.[4] e. The fermentation duration can vary, but typically ranges from 5 to 10 days. Samples should be taken periodically to monitor growth and this compound production.

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes a general method for extracting this compound from the liquid culture.

1. Separation of Mycelium and Supernatant: a. After the desired incubation period, harvest the culture broth. b. Separate the fungal mycelium from the culture supernatant by filtration through cheesecloth or by centrifugation.

2. Solvent Extraction: a. The culture supernatant is the primary source of secreted this compound. b. Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate or chloroform. This can be done in a separatory funnel. c. Repeat the extraction process 2-3 times to maximize the recovery of this compound. d. Combine the organic solvent fractions.

3. Concentration: a. Evaporate the organic solvent from the combined extracts using a rotary evaporator under reduced pressure. b. The resulting crude extract can be redissolved in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for further analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general guideline for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized based on the available instrumentation and standards.

1. HPLC System and Conditions: a. Column: A C18 reversed-phase column is typically suitable. b. Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will need to be optimized. c. Detection: UV detection at a wavelength around 210-220 nm is often used for peptides lacking a strong chromophore. d. Flow Rate: A typical flow rate is 1 mL/min. e. Injection Volume: 10-20 µL.

2. Standard Curve Preparation: a. Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol). b. Prepare a series of dilutions from the stock solution to create a standard curve covering the expected concentration range in the samples.

3. Sample Analysis: a. Filter the redissolved crude extract through a 0.22 µm syringe filter before injection into the HPLC system. b. Inject the prepared samples and standards into the HPLC. c. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. d. Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Visualizations

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process initiated by the nonribosomal peptide synthetase (NRPS), BbBSLS. While the detailed signaling cascade regulating the expression of the bbBsls gene is not fully elucidated, it is understood that various environmental and nutritional cues can influence its transcription.

Bassianolide_Biosynthesis_Pathway precursors D-2-hydroxyisovalerate + L-leucine bbBsls This compound Synthetase (BbBSLS - NRPS) precursors->bbBsls Substrates This compound This compound bbBsls->this compound Catalysis regulation Transcriptional Regulation regulation->bbBsls Gene Expression cues Nutritional & Environmental Cues (e.g., C/N ratio, stress) cues->regulation Experimental_Workflow inoculum Inoculum Preparation (Fungal Spores) fermentation Submerged Fermentation inoculum->fermentation harvest Harvesting (Separation of Mycelium & Supernatant) fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration hplc HPLC Analysis (Quantification) concentration->hplc

References

Application Notes and Protocols for Bassianolide in Insect Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing Bassianolide, a cyclooctadepsipeptide with insecticidal properties, in insect cell culture experiments. This document is intended to guide researchers in assessing the cytotoxic and apoptotic effects of this compound on insect cell lines, a critical step in the development of novel bio-insecticides and for fundamental research in insect cell biology.

Introduction to this compound

This compound is a secondary metabolite produced by entomopathogenic fungi, most notably Beauveria bassiana. It is a cyclooctadepsipeptide recognized for its insecticidal activity and plays a significant role as a virulence factor during fungal infection of insects.[1][2] The primary mode of action of this compound is believed to involve the disruption of ion channels at the neuromuscular junction, leading to paralysis and death in susceptible insect species. While its precise molecular targets are still under investigation, its effects on cellular processes make it a compound of interest for in vitro studies using insect cell lines.

Data Presentation: Cytotoxicity of Related Compounds

While specific quantitative data for this compound's effect on insect cell lines is not widely published, data from the closely related cyclodepsipeptide, Beauvericin, provides a valuable reference for designing experiments. The following table summarizes the cytotoxic effects of Beauvericin on the Spodoptera frugiperda (Sf9) insect cell line.

CompoundCell LineExposure TimeCC50 (Concentration causing 50% cytotoxicity)Assay Method
BeauvericinSf94 hours85 µMTrypan Blue Exclusion
BeauvericinSf924 hours10 µMTrypan Blue Exclusion
BeauvericinSf972 hours2.5 µMTrypan Blue Exclusion
BeauvericinSf9120 hours2.5 µMTrypan Blue Exclusion

Table 1: Cytotoxicity of Beauvericin on Sf9 Insect Cells. Data extracted from a study on the cytotoxic effects of Beauvericin, a compound structurally and functionally similar to this compound.[3] This data can be used as a preliminary guide for determining the concentration range for this compound experiments.

Experimental Protocols

The following protocols are standardized methods for assessing the impact of insecticidal compounds on insect cell cultures and can be adapted for use with this compound.

General Insect Cell Culture Maintenance (Sf9 Cells)

A foundational requirement for reproducible experiments is the consistent and healthy culture of insect cells.

Materials:

  • Sf9 insect cells

  • Grace's Insect Medium (supplemented with 10% Fetal Bovine Serum, 10 µg/mL gentamycin)

  • 25 cm² or 75 cm² tissue culture flasks

  • Incubator at 27°C (non-humidified, ambient CO₂)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Protocol:

  • Maintain Sf9 cells in Grace's Insect Medium in a non-humidified incubator at 27°C.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • To subculture, gently dislodge the cells from the flask surface by tapping the side of the flask.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed new flasks at a density of 0.5 x 10⁶ viable cells/mL.

Protocol for Determining Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Healthy Sf9 cells in logarithmic growth phase

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete Grace's Insect Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed 96-well plates with Sf9 cells at a density of 2 x 10⁴ cells per well in 100 µL of medium.

  • Allow cells to attach and grow for 24 hours at 27°C.

  • Prepare serial dilutions of this compound in complete medium. It is advisable to start with a broad range of concentrations (e.g., 1 µM to 100 µM) based on the data for Beauvericin.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a solvent control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 27°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol for Assessing Apoptosis via Caspase Activity Assay

This protocol measures the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

  • Sf9 cells

  • 6-well tissue culture plates

  • This compound

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Microplate reader

Protocol:

  • Seed Sf9 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (determined from the MTT assay, typically around the IC50 value) for a specified time (e.g., 24 hours).

  • Harvest the cells by gentle scraping and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer on ice for 20 minutes.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 colorimetric substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in insect cell culture.

Bassianolide_Signaling_Pathway cluster_cell Insect Cell This compound This compound IonChannel Ion Channel (e.g., Ca²⁺, K⁺) This compound->IonChannel Interacts with IonInflux Disrupted Ion Homeostasis IonChannel->IonInflux Leads to Mitochondria Mitochondrial Stress IonInflux->Mitochondria Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis in insect cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Maintain Healthy Insect Cell Culture (e.g., Sf9) BassianolidePrep 2. Prepare this compound Stock Solution CellSeeding 3. Seed Cells in Multi-well Plates CellCulture->CellSeeding Treatment 4. Treat Cells with This compound Dilutions BassianolidePrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for Defined Time Periods Treatment->Incubation ViabilityAssay 6a. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay 6b. Apoptosis Assay (e.g., Caspase Activity) Incubation->ApoptosisAssay DataAnalysis 7. Data Analysis (IC50, Fold Change) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for evaluating this compound in insect cell culture.

References

Troubleshooting & Optimization

Bassianolide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bassianolide in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For extraction from biological matrices, 70% ethanol has been shown to be effective.

Q2: How should I store this compound solutions to ensure stability?

For optimal stability, it is recommended to store this compound solutions at low temperatures (e.g., -20°C) and protected from light. For long-term storage, lyophilized powder is preferable to solutions. Aliquoting the solution into smaller volumes can help avoid repeated freeze-thaw cycles, which may degrade the compound.

Q3: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound, like other cyclodepsipeptides, can be influenced by several factors including:

  • pH: Acidic or alkaline conditions can lead to hydrolysis of the ester and amide bonds.

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidation of susceptible amino acid residues.

Q4: Are there any known degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of similar cyclodepsipeptides often involves hydrolysis of the ester and amide bonds, leading to linearization of the cyclic structure. Oxidation of certain amino acid residues can also occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound solution over time. Degradation of the compound due to improper storage.Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
Inconsistent results in bioassays. Variability in the concentration of active this compound due to degradation.Prepare fresh working solutions from a recently thawed aliquot for each experiment. Verify the concentration and purity of the stock solution periodically using HPLC.
Appearance of unexpected peaks in HPLC analysis of a this compound sample. Formation of degradation products.Analyze the sample using LC-MS to identify the mass of the unknown peaks and deduce their potential structures. Review the storage and handling procedures to identify potential causes of degradation.
Precipitation of this compound from solution. Poor solubility in the chosen solvent system or exceeding the solubility limit.Ensure the solvent is appropriate for this compound (e.g., ethanol, methanol, DMSO, DMF). If using a mixed solvent system, ensure the proportion of the poor solvent is not too high. Gentle warming or sonication may help in initial dissolution, but be cautious of potential degradation at higher temperatures.

Quantitative Data on Cyclodepsipeptide Stability

Table 1: Chemical Stability of Kahalalide F (a Cyclodepsipeptide) at Different pH Values and Temperatures.

Disclaimer: The following data is for Kahalalide F and is intended to provide a general understanding of how pH and temperature can affect cyclodepsipeptide stability.

pHTemperature (°C)Half-life (t½) in hours
0801.1
18020
7808.6
11261.65

Table 2: Degradation of Leuprolide (a Peptide) in DMSO at Various Temperatures.

Disclaimer: The following data is for the peptide Leuprolide and illustrates the effect of temperature on degradation in DMSO.

Temperature (°C)Observation
37Degradation plateaued after approximately 6 months. Aggregation products did not increase with time.
50Degradation proceeded in an exponential fashion.
65Degradation proceeded in an exponential fashion.
80Aggregation peak intensities increased sharply with time. Increased proportion of degradation via isomerization/hydrolytic pathways and decreased proportion via oxidation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent System using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent under specific conditions (e.g., temperature, light exposure).

1. Materials and Reagents:

  • This compound standard of known purity

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • A suitable HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

  • Temperature-controlled incubator or water bath

  • Light source for photostability testing (optional)

  • Amber and clear glass vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using gentle sonication if necessary.

3. Stability Study Design:

  • Solvent Systems: Prepare solutions of this compound in the different solvent systems to be tested.

  • Temperature: Aliquot the solutions into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light Exposure (Photostability): For photostability testing, expose a set of samples in clear vials to a controlled light source, while wrapping a parallel set of "dark" control samples in aluminum foil.

  • Time Points: Define the time points for sample analysis (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

4. Sample Analysis by HPLC:

  • At each time point, withdraw an aliquot from each vial.

  • Inject the sample into the HPLC system.

  • Monitor the peak area of the intact this compound peak.

  • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under each condition.

Visualizations

Bassianolide_Stability_Factors cluster_factors Factors Influencing Stability Temperature Temperature Bassianolide_in_Solution Bassianolide_in_Solution Temperature->Bassianolide_in_Solution Accelerates Degradation pH pH pH->Bassianolide_in_Solution Hydrolysis Light Light Light->Bassianolide_in_Solution Photodegradation Solvent Solvent Solvent->Bassianolide_in_Solution Solvolysis Oxygen Oxygen Oxygen->Bassianolide_in_Solution Oxidation Degradation_Products Degradation_Products Bassianolide_in_Solution->Degradation_Products Degradation Pathways

References

Troubleshooting low yield in Bassianolide purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Bassianolide, a cyclooctadepsipeptide insecticide produced by the entomopathogenic fungus Beauveria bassiana.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yield during this compound purification, providing potential causes and solutions in a question-and-answer format.

Q1: My final yield of purified this compound is significantly lower than expected. What are the potential causes?

Low yield in natural product purification is a common problem that can arise from multiple factors throughout the extraction and purification workflow.[1] Key areas to investigate include the initial extraction efficiency, potential degradation of the compound, and losses during chromatographic separation. It is important to systematically evaluate each step to pinpoint the source of the low recovery.

Q2: How can I optimize the initial extraction of this compound from fungal mycelia?

The choice of extraction solvent and method are critical for maximizing the recovery of this compound.

  • Solvent Selection: Polar solvents are generally used for extracting cyclodepsipeptides. Methanol has been successfully used for the extraction of this compound from Beauveria bassiana mycelia.[2] Generally, aqueous-organic solvent mixtures (e.g., 70% ethanol) can be more efficient in extracting secondary metabolites from fungal biomass.[3]

  • Extraction Method: Sonication-assisted extraction can enhance the recovery of intracellular metabolites by improving cell disruption.[3] Ensure that the fungal mycelia are thoroughly homogenized to maximize the surface area for solvent penetration.

Q3: I suspect that my this compound is degrading during the purification process. What conditions can cause degradation, and how can I prevent it?

This compound, like other cyclodepsipeptides, can be susceptible to degradation under certain conditions. While specific stability data for this compound is limited, information from similar compounds and general chemical principles can provide guidance.

  • pH Stability: Cyclodepsipeptides can be unstable at extreme pH values due to hydrolysis of ester and amide bonds. For instance, the related cyclodepsipeptide kahalalide F shows significant degradation at acidic (pH 0-1) and alkaline (pH 11) conditions.[2] It is advisable to maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) during purification.

  • Temperature Stability: High temperatures can accelerate the degradation of many natural products.[2] Avoid excessive heat during extraction and solvent evaporation steps. Whenever possible, perform purification steps at room temperature or below. For long-term storage of purified this compound and the fungal biomass, low temperatures (4°C or -20°C) are recommended to maintain stability.[4]

Q4: I am losing a significant amount of this compound during the column chromatography steps. How can I improve my chromatographic separation?

Losses during chromatography can be due to irreversible adsorption to the stationary phase, co-elution with impurities, or improper fraction collection.

  • Column Choice: Silica gel and neutral alumina have been effectively used for the purification of this compound.[2] The choice of stationary phase will depend on the polarity of the impurities you are trying to remove.

  • Mobile Phase Optimization: A stepwise gradient of increasing polarity is typically used for elution from normal-phase columns like silica gel. For this compound, a gradient of benzene-ethyl acetate has been reported.[2] It is crucial to optimize the gradient to achieve good separation between this compound and other metabolites.

  • Fraction Analysis: Monitor the fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure that all this compound-containing fractions are collected and pooled.

Q5: My purified this compound appears to be a mixture of conformers. Is this normal?

Yes, it is possible for this compound to exist as a mixture of conformational isomers, especially in certain solvents. This can be observed as peak broadening or splitting in HPLC analysis. This phenomenon has been reported for other cyclic peptides.[5]

Data Presentation

The following table summarizes reported yields of this compound to provide a benchmark for your purification efforts.

Biological SourceExtraction MethodPurification MethodYieldReference
Beauveria bassiana infected Tenebrio molitor larvae70% Ethanol with sonicationUPLC-Q-Orbitrap MS analysis of crude extract20.6–51.1 µg/g[3]
Beauveria bassiana myceliaMethanolSilica gel and neutral alumina column chromatographyNot Quantified[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Beauveria bassiana Mycelia

This protocol is adapted from the method described by Kanaoka et al. (1977).[2]

  • Fungal Culture and Harvest:

    • Culture Beauveria bassiana on a suitable liquid medium (e.g., Czapek-Dox medium with 2% yeast extract) at 26.5°C for 10 days.

    • Harvest the mycelia by filtration.

  • Extraction:

    • Extract the harvested mycelia with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure.

    • Partition the concentrated extract between ethyl acetate and water.

    • Separate the ethyl acetate layer, which contains the neutral fraction including this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in benzene.

    • Apply the concentrated neutral fraction to the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in benzene.

    • Monitor the fractions by TLC and pool the fractions containing this compound.

  • Neutral Alumina Column Chromatography:

    • Prepare a neutral alumina column.

    • Apply the pooled and concentrated fractions from the silica gel column.

    • Elute the column with a suitable solvent system to further purify this compound.

    • Monitor the fractions by TLC, and pool the pure this compound fractions.

  • Final Purification:

    • The pooled fractions can be further purified by preparative TLC or HPLC if necessary to obtain this compound as an amorphous solid.

Visualizations

Bassianolide_Purification_Workflow cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture (Beauveria bassiana) harvest Harvest Mycelia fungal_culture->harvest methanol_extraction Methanol Extraction harvest->methanol_extraction concentration Concentration methanol_extraction->concentration partitioning Ethyl Acetate Partitioning concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel alumina Neutral Alumina Column Chromatography silica_gel->alumina final_purification Final Purification (Prep-TLC/HPLC) alumina->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_chromatography Chromatography Issues start Low this compound Yield q_extraction Is extraction efficient? start->q_extraction sol_extraction Optimize solvent and method (e.g., sonication). q_extraction->sol_extraction No q_degradation Is the compound degrading? q_extraction->q_degradation Yes sol_degradation Control pH (4-7) and temperature (< RT). q_degradation->sol_degradation Yes q_chromatography Are there losses during chromatography? q_degradation->q_chromatography No sol_chromatography Optimize stationary/mobile phase and monitor fractions. q_chromatography->sol_chromatography Yes

Caption: Troubleshooting decision tree for low this compound yield.

Bassianolide_Stability_Factors cluster_factors Factors Affecting Stability cluster_recommendations Recommendations for Stability This compound This compound Stability ph_rec Maintain pH 4-7 This compound->ph_rec temp_rec Avoid high temperatures This compound->temp_rec storage_rec Store at 4°C or -20°C This compound->storage_rec ph pH ph->this compound temperature Temperature temperature->this compound storage Storage Conditions storage->this compound

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Protocol for Assessing Bassianolide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of Bassianolide under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, a cyclic depsipeptide, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation of the ester bonds.

  • Light Exposure: UV or visible light may induce photolytic degradation.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds within the cyclic structure.

  • Solvent: The choice of solvent for storing this compound in solution is critical, as some solvents may promote degradation. Studies on similar mycotoxins like beauvericin suggest that solutions in acetonitrile or methanol/water may offer better stability.[1][2]

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of solutions, use a suitable solvent such as acetonitrile, and store at -20°C or below, minimizing freeze-thaw cycles.

Q3: What analytical method is most suitable for quantifying this compound in stability studies?

A3: Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) is a highly sensitive and specific method for the simultaneous analysis and quantification of this compound and other fungal secondary metabolites.[3][4][5] This technique allows for accurate measurement of the parent compound and potential detection of degradation products.

Q4: How can I establish a shelf-life for my this compound product?

A4: Establishing a shelf-life requires conducting long-term stability studies under the recommended storage conditions. The frequency of testing should be sufficient to establish a degradation profile over time. A typical schedule involves testing at 0, 3, 6, 9, 12, 18, and 24 months. Accelerated stability studies at elevated temperature and humidity can provide initial estimates of shelf-life.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in solution.

  • Possible Cause: The solvent may be inappropriate or contain impurities. The presence of water can lead to hydrolysis of the ester bond, a known vulnerability in cyclic depsipeptides.

  • Troubleshooting Steps:

    • Ensure the use of high-purity, anhydrous solvents.

    • Consider using acetonitrile or a mixture of methanol and water, which have shown to be suitable for similar mycotoxins.[1][2]

    • Prepare fresh solutions for each experiment to minimize the impact of solvent degradation over time.

    • Store stock solutions at or below -20°C and protect from light.

Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.

  • Possible Cause: These new peaks likely represent degradation products of this compound. The primary degradation pathway for cyclic depsipeptides is often hydrolysis of the ester bond, leading to a linearized form of the molecule. Other potential reactions include oxidation or photolysis.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Use a high-resolution mass spectrometer (like an Orbitrap) to obtain accurate mass data for the unknown peaks, which can aid in their structural elucidation.

    • Evaluate the storage conditions to identify the likely cause of degradation (e.g., exposure to high pH, temperature, or light).

Issue 3: Inconsistent quantification results in stability samples.

  • Possible Cause: Inconsistency can arise from multiple factors including sample preparation variability, instrument instability, or non-uniform degradation.

  • Troubleshooting Steps:

    • Ensure a validated and robust analytical method is in place.

    • Use an internal standard to correct for variations in sample preparation and instrument response.

    • Homogenize samples thoroughly before analysis.

    • Verify that the storage conditions for all stability samples are uniform.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., solid, solution in a specific solvent).

  • Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C). Protect from light.

  • Testing Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, analyze the samples for the concentration of this compound using a validated stability-indicating analytical method (e.g., UPLC-Q-Orbitrap MS). Monitor for the appearance of degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: Accelerated Stability Testing of this compound

Objective: To predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of this compound as for the long-term study.

  • Storage Conditions: Store the samples at an accelerated condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH). Protect from light.

  • Testing Time Points: Analyze the samples at shorter intervals (e.g., 0, 1, 3, 6 months).

  • Analysis and Data Evaluation: Follow the same analysis and data evaluation steps as in the long-term stability protocol. The data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions.

Protocol 3: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Subject the samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., UPLC-MS/MS) to separate this compound from its degradation products.

  • Peak Purity Analysis: Perform peak purity analysis to ensure that the chromatographic peak of this compound is free from any co-eluting degradation products, thus confirming the stability-indicating nature of the method.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stability Studies

Study TypeTemperatureRelative HumidityDuration
Long-Term25°C ± 2°C or 5°C ± 3°C60% RH ± 5%12 - 36 months
Accelerated40°C ± 2°C75% RH ± 5%6 months

Table 2: Forced Degradation Conditions for this compound

ConditionReagent/StressTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature4 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalHeat80°C48 hours
PhotolyticLight (ICH Q1B)AmbientAs per guidelines

Visualizations

Caption: Workflow for this compound stability assessment.

Degradation_Pathway cluster_stress Stress Conditions This compound This compound (Cyclic Depsipeptide) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal Thermal Stress This compound->Thermal Degradants Degradation Products (e.g., Linearized this compound) Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants Thermal->Degradants

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Enhancing Sporulation and Bassianolide Production in Beauveria bassiana

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of spores (conidia) and the secondary metabolite Bassianolide in the entomopathogenic fungus Beauveria bassiana.

Troubleshooting Guides

This section addresses common issues encountered during Beauveria bassiana cultivation and experimentation.

Sporulation Issues

Question: Why is my Beauveria bassiana culture showing poor or no sporulation?

Answer: Poor sporulation can be attributed to several factors, ranging from suboptimal culture media to improper environmental conditions. Here are the primary causes and solutions:

  • Inappropriate Culture Medium: The composition of the growth medium is critical for inducing sporulation. While rich media promote vegetative growth (mycelia), nutrient limitation often triggers sporulation.

    • Solution: Switch to a medium known to support robust sporulation. Potato Dextrose Agar (PDA) and Sabouraud Dextrose Agar (SDA) are commonly used with success.[1][2] For solid-state fermentation, substrates like rice, wheat bran, and corncob are effective.[3][4]

  • Suboptimal Temperature: Beauveria bassiana has an optimal temperature range for growth and sporulation. Deviations from this range can significantly inhibit spore production.

    • Solution: Maintain the incubation temperature between 25-27°C for optimal sporulation.[4] Temperatures above 30°C can sharply decline growth and sporulation.

  • Improper Light Conditions: Light can be a critical environmental cue for conidiation in Beauveria bassiana.

    • Solution: While some strains can sporulate in darkness, exposure to light, particularly blue light, has been shown to stimulate conidiation.[3] A common practice is a 12-hour light/12-hour dark cycle.

  • Incorrect pH of the Medium: The pH of the culture medium affects nutrient availability and enzymatic activity, thereby influencing fungal development.

    • Solution: Adjust the initial pH of your liquid culture medium to around 5.2 for optimal blastospore production.[5]

  • Insufficient Aeration (Submerged Culture): In liquid cultures, inadequate oxygen supply can limit growth and the formation of blastospores.

    • Solution: Ensure vigorous agitation (e.g., 200 rpm) in shake flask cultures to maintain sufficient aeration.[5]

  • Inappropriate Moisture Content (Solid-State Fermentation): The moisture level of the solid substrate is crucial for fungal growth and sporulation.

    • Solution: Maintain a moisture content of around 40% for substrates like polished white rice.[4]

This compound Production Issues

Question: I have good fungal growth, but the yield of this compound is low. What could be the problem?

Answer: Low this compound yield, despite healthy mycelial growth, often points to issues with the specific conditions required for secondary metabolite production.

  • Suboptimal Culture Medium Composition: The type and concentration of carbon and nitrogen sources significantly influence the production of secondary metabolites.

    • Solution: Experiment with different carbon-to-nitrogen (C:N) ratios. For submerged cultures, a C:N ratio of approximately 22:4 has been found to be effective for the production of blastospores, which are known to produce secondary metabolites.[5] Complex nitrogen sources like cottonseed flour can also enhance the production of quality blastospores.

  • Incorrect Fermentation Stage for Harvest: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of fungal growth.

    • Solution: Harvest the fungal biomass and extract this compound during the late stationary phase. This can be determined by monitoring the growth curve of your culture.

  • Inadequate Precursors: The biosynthesis of this compound requires specific precursors, namely L-leucine and D-2-hydroxyisovalerate.[6]

    • Solution: Ensure your culture medium contains sufficient amounts of these precursors. Supplementation with L-leucine may boost this compound production.

  • Extraction Inefficiency: The method used to extract this compound from the fungal mycelium can greatly impact the final yield.

    • Solution: Employ an efficient extraction protocol. A common method involves grinding the mycelium in 70% ethanol followed by ultrasonic treatment.

Frequently Asked Questions (FAQs)

Q1: What is the difference between solid-state fermentation (SSF) and submerged fermentation (SmF) for Beauveria bassiana sporulation?

A1: Solid-state fermentation involves growing the fungus on a solid substrate with limited free water, such as rice or wheat bran. This method often yields a high density of aerial conidia, which are naturally adapted for dispersal. Submerged fermentation involves growing the fungus in a liquid medium, which primarily produces blastospores (yeast-like cells).[5][7][8] SmF allows for more controlled conditions and easier scaling up, while SSF can be simpler and more cost-effective for producing aerial conidia.[4]

Q2: How does the Carbon-to-Nitrogen (C:N) ratio of the medium affect sporulation and this compound production?

A2: The C:N ratio is a critical factor. A high C:N ratio with nitrogen as the limiting nutrient generally promotes sporulation as the fungus transitions from vegetative growth to reproduction. For this compound production, which is a secondary metabolite, the optimal C:N ratio may differ and often needs to be determined empirically for a specific strain and culture system. Studies have shown that for sporulation in submerged culture, a C:N ratio of around 22:4 can be optimal.[5] For solid-state fermentation, the nutritional composition of the substrate (e.g., rice, wheat bran) provides the C:N ratio.[9]

Q3: What is the role of this compound in Beauveria bassiana?

A3: this compound is a cyclooligomer depsipeptide that acts as a significant virulence factor during the infection of insect hosts.[6] It is a toxin that helps the fungus to overcome the host's immune system and facilitates the colonization of the host's tissues.[10]

Q4: Can I optimize for both high spore yield and high this compound production simultaneously?

A4: Yes, it is possible, as the production of secondary metabolites is often linked to the developmental stage of the fungus, including sporulation. Conditions that favor robust sporulation, such as nutrient limitation after an initial growth phase, can also trigger the production of secondary metabolites. However, the optimal conditions may not be identical, and some trade-offs might exist. A two-stage cultivation method, with an initial phase for biomass accumulation followed by a second phase optimized for sporulation and secondary metabolism, can be an effective strategy.

Quantitative Data Summary

Table 1: Optimal Conditions for Beauveria bassiana Sporulation in Solid-State Fermentation on Polished White Rice

ParameterOptimal ConditionReference
Moisture Content40%[4]
Culture Temperature25°C[4]
Seeding Culture Medium3% corn meal, 2% rice bran, 2% corn steep powder[4]
Initial Conidia Concentration10⁷ conidia/g wet rice[4]
Inoculum Size10%[4]
Incubation Period14 days[4]

Table 2: Optimal Conditions for Beauveria bassiana Blastospore Production in Submerged Fermentation

ParameterOptimal ConditionReference
Initial pH5.2[5]
Carbon Source3% Sucrose or 3% Corn Meal[5]
Nitrogen Source1% Casamino Acid or 2% Corn Steep Powder[5]
C:N Ratio22:4[5]
Temperature25°C[5]
Agitation200 rpm[5]
Incubation Period5-8 days[5]

Experimental Protocols

Protocol 1: Solid-State Fermentation for High Conidia Yield

This protocol is adapted from studies on optimizing solid-state fermentation of Beauveria bassiana.[4]

  • Substrate Preparation:

    • Use polished white rice as the substrate.

    • Adjust the moisture content to 40% by adding an appropriate volume of water.

    • Place the moistened rice in a suitable container for fermentation, such as a polyethylene bag.

    • Sterilize the substrate by autoclaving.

  • Inoculum Preparation:

    • Prepare a liquid seeding culture in a medium containing 3% corn meal, 2% rice bran, and 2% corn steep powder.

    • Incubate the liquid culture for 2 days.

  • Inoculation:

    • Inoculate the sterilized rice with the liquid seeding culture at an inoculum size of 10% (v/w).

    • Aim for an initial conidia concentration of 10⁷ conidia per gram of wet rice.

    • Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation:

    • Incubate the inoculated substrate at 25°C for 14 days.

    • If using a polyethylene bag, shake it gently every 12 hours to improve aeration.

  • Harvesting:

    • After 14 days, when the substrate is covered with white mycelium and spores, dry the culture.

    • Harvest the conidia by sieving the dried culture.

Protocol 2: Submerged Fermentation for Blastospore Production

This protocol is based on research aimed at maximizing blastospore production in liquid culture.[5]

  • Medium Preparation:

    • Prepare a liquid medium containing 3% corn meal, 2% corn steep powder, and 2% rice bran.

    • Adjust the initial pH of the medium to 5.2.

    • Dispense the medium into shake flasks.

    • Sterilize by autoclaving.

  • Inoculation:

    • Inoculate the sterile medium with a spore suspension of Beauveria bassiana.

  • Incubation:

    • Incubate the flasks at 25°C on a rotary shaker at 200 rpm for 8 days.

  • Harvesting:

    • After the incubation period, harvest the blastospores by centrifugation.

    • Wash the blastospore pellet with sterile distilled water.

Protocol 3: Extraction and Quantification of this compound

This is a general protocol for the extraction and analysis of this compound.

  • Extraction:

    • Harvest the fungal mycelium from the culture by filtration or centrifugation.

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Suspend the powder in 70% ethanol.

    • Subject the suspension to ultrasonic treatment for 30 minutes to lyse the cells and release the secondary metabolites.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant.

  • Quantification (using HPLC):

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

    • Use a C18 column for separation.

    • Employ a suitable mobile phase gradient, for example, a gradient of acetonitrile and water.

    • Detect this compound using a UV detector or a mass spectrometer for higher sensitivity and specificity.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with a known concentration of purified this compound.

Visualizations

Signaling Pathways

Sporulation_Regulation Nutrient_Limitation Nutrient Limitation (e.g., low Nitrogen) TOR_Pathway TOR Pathway Nutrient_Limitation->TOR_Pathway inhibits Light Light (Blue Light) MAPK_Pathway MAPK Pathway (Hog1, Fus3) Light->MAPK_Pathway activates Osmotic_Stress Osmotic Stress Osmotic_Stress->MAPK_Pathway activates CDP Central Developmental Pathway (BrlA, AbaA, WetA) TOR_Pathway->CDP regulates MAPK_Pathway->CDP regulates Sporulation Sporulation (Conidiation) CDP->Sporulation initiates

Caption: Simplified signaling pathways regulating sporulation in Beauveria bassiana.

Bassianolide_Biosynthesis_Workflow Precursors Precursors (L-leucine, D-2-hydroxyisovalerate) Bassianolide_Synthesis This compound Synthesis Precursors->Bassianolide_Synthesis NRPS_Gene_Cluster This compound Synthetase (NRPS) Gene Cluster (bbBsls) NRPS_Gene_Cluster->Bassianolide_Synthesis catalyzes Transcription_Factors Transcription Factors (e.g., pathway-specific) Transcription_Factors->NRPS_Gene_Cluster activates transcription This compound This compound Bassianolide_Synthesis->this compound

Caption: Workflow of this compound biosynthesis in Beauveria bassiana.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Low Yield (Spores or this compound) Check_Medium Check Culture Medium (Composition, pH) Start->Check_Medium Check_Conditions Check Environmental Conditions (Temp, Light, Aeration, Moisture) Start->Check_Conditions Check_Strain Verify Strain Viability and Purity Start->Check_Strain Check_Extraction Review Extraction Protocol (For this compound) Start->Check_Extraction if this compound Optimize_Medium Optimize Medium (C:N ratio, supplements) Check_Medium->Optimize_Medium Issue Found Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Issue Found Reculture Re-culture from Stock Check_Strain->Reculture Issue Found Optimize_Extraction Optimize Extraction Method Check_Extraction->Optimize_Extraction Issue Found Success Improved Yield Optimize_Medium->Success Optimize_Conditions->Success Reculture->Success Optimize_Extraction->Success

Caption: A logical troubleshooting workflow for low yield of spores or this compound.

References

Technical Support Center: Insect Bioassays with Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the insecticidal cyclodepsipeptide, Bassianolide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during insect bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is considered a significant virulence factor contributing to the fungus's insecticidal activity.[1][2] While its exact mode of action is not fully resolved, it is thought to act on ion channels at the level of the neuromuscular junction in insects, similar to other cyclodepsipeptides like emodepside.[3] This disruption of ion channel function leads to paralysis and eventual death of the insect.

Q2: In which solvents can I dissolve this compound for my bioassays?

A2: this compound is soluble in several organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Acetone is also commonly used as a solvent for topical applications of insecticides in bioassays. The choice of solvent will depend on the specific bioassay protocol and the tolerance of the test insect to the solvent. It is crucial to always include a solvent-only control group in your experimental design to account for any potential effects of the solvent itself.

Q3: What are some general considerations for handling this compound in the lab?

A3: As with any bioactive compound, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn when handling this compound. While comprehensive data on its photostability is limited, it is good laboratory practice to protect solutions of this compound from prolonged exposure to direct light to minimize the risk of photodegradation. For storage, follow the supplier's recommendations, which typically involve keeping the compound in a cool, dark, and dry place.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your insect bioassays with this compound.

Issue 1: Low or No Insect Mortality

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Dosage - Verify the calculations for your serial dilutions. - Ensure accurate pipetting and application of the this compound solution. - Conduct a dose-response study with a wider range of concentrations to determine the optimal effective dose for your target insect.
Degradation of this compound - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect them from light.
Insect Resistance - Consider the possibility of inherent or developed resistance in your insect population. - Test a susceptible reference strain of the same insect species if available.
Improper Bioassay Method - Ensure the chosen bioassay method (e.g., topical, feeding, injection) is appropriate for your insect species and the properties of this compound. - For feeding assays, ensure the insects are consuming the treated diet. The addition of a food dye can help visualize ingestion.
Suboptimal Environmental Conditions - Maintain optimal temperature and humidity for your insect species throughout the bioassay, as environmental stress can affect their susceptibility.
Issue 2: High Mortality in Control Group

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Solvent Toxicity - Use the lowest possible concentration of the solvent that will keep this compound in solution. - Run a preliminary experiment with a range of solvent concentrations to determine the maximum non-lethal concentration for your insect species.
Handling Stress - Minimize handling of the insects. - Use a gentle method for transferring and treating the insects, such as CO2 anesthesia for a short duration.
Unhealthy Insect Colony - Ensure your insect colony is healthy and free from underlying diseases. - Use insects of a consistent age and developmental stage for your experiments.
Contamination - Ensure all equipment, diet, and rearing containers are sterile to prevent microbial contamination that could harm the insects.
Issue 3: Inconsistent or Unexpected Dose-Response Curves (e.g., U-shaped or Hormesis)

A typical dose-response curve shows increasing mortality with increasing dose. However, sometimes a U-shaped or inverted U-shaped curve (hormesis) is observed, where low doses have a stimulatory effect or a greater toxic effect than higher doses.[4][5][6][7][8][9][10]

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hormesis - This is a real biological phenomenon where low doses of a stressor can elicit a stimulatory response.[4][5][6] - If you observe this, it is important to accurately document the dose-response relationship. This may have implications for the practical application of this compound in pest control.
Behavioral Changes in Insects - At high concentrations, insects may detect the compound and avoid the treated diet in feeding assays. - Observe insect behavior during the assay to see if there is evidence of avoidance.
Metabolic Activation/Detoxification - At certain concentrations, the insect's metabolic enzymes may be more or less efficient at detoxifying the compound, leading to a non-linear response.
Experimental Artifact - Carefully re-check all dilutions and application procedures to rule out experimental error. - Increase the number of replicates and the number of doses tested to get a clearer picture of the dose-response relationship.

Quantitative Data: Efficacy of Purified this compound

The following table summarizes available data on the efficacy of purified this compound against various insect pests. This data can be used as a reference for planning your own experiments.

Insect Species Order Bioassay Method Parameter Value Reference
Plutella xylostella (Diamondback Moth)LepidopteraLeaf DippingMortalitySignificant mortality at 0.5 mg/ml after 120 hours[11]
Spodoptera frugiperda (Fall Armyworm)LepidopteraTopical ApplicationLD503.66 µ g/larva (in a 7:3 ratio with α-pinene)[4]

Note: Data on the efficacy of purified this compound is still limited in the public domain. Researchers are encouraged to perform dose-response experiments to determine the specific LC50 or LD50 for their target insect.

Experimental Protocols

Topical Application Bioassay

This method is suitable for determining the dose-dependent toxicity of this compound.

Materials:

  • Purified this compound

  • Acetone (or another suitable volatile solvent)

  • Micropipette or micro-applicator

  • Test insects (e.g., third-instar larvae)

  • Petri dishes or ventilated containers

  • CO2 for anesthesia

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a precise volume of acetone to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of desired concentrations. It is recommended to use at least 5-7 concentrations to generate a reliable dose-response curve.

  • Insect Anesthesia: Briefly anesthetize the insects using CO2. Avoid prolonged exposure which can harm the insects.

  • Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect.

  • Control Groups: Include a solvent-only control group (treated with acetone only) and an untreated control group.

  • Incubation: Place the treated insects in individual containers or small groups in Petri dishes with access to a suitable diet. Maintain the insects under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-application. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LD50 (the lethal dose that kills 50% of the population) and its confidence intervals.

Diet Incorporation Feeding Bioassay

This method is useful for assessing the toxicity of this compound when ingested.

Materials:

  • Purified this compound

  • Appropriate solvent (e.g., ethanol or DMSO)

  • Artificial diet for the target insect

  • Multi-well plates or small containers

  • Test insects (e.g., early instar larvae)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a small amount of a suitable solvent.

  • Incorporate into Diet: While the artificial diet is still liquid and has cooled to a point where it will not cause degradation of the compound, add the this compound solution and mix thoroughly to ensure a homogenous distribution. Prepare a range of diets with different concentrations of this compound.

  • Control Diet: Prepare a control diet containing the same amount of solvent used in the treated diets.

  • Dispense Diet: Dispense the treated and control diets into the wells of a multi-well plate or small containers and allow them to solidify.

  • Insect Infestation: Place one insect in each well or container.

  • Incubation: Cover the plates/containers to prevent insects from escaping and maintain them under controlled environmental conditions.

  • Mortality and Sublethal Effects Assessment: Record mortality at regular intervals. Additionally, you can monitor for sublethal effects such as reduced feeding, weight loss, or developmental abnormalities.

  • Data Analysis: Calculate the LC50 (the lethal concentration that kills 50% of the population) using probit analysis.

Visualizing Workflows and Pathways

Experimental Workflow: Topical Application Bioassay

topical_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Analysis prep_solution Prepare this compound Solutions (Serial Dilutions) apply Topical Application of this compound prep_solution->apply prep_insects Select Healthy Insects (Uniform Age/Stage) anesthetize Anesthetize Insects (e.g., CO2) prep_insects->anesthetize control Control Group (Solvent Only) prep_insects->control anesthetize->apply incubate Incubate with Food (Controlled Conditions) apply->incubate record Record Mortality (e.g., 24, 48, 72h) incubate->record analyze Data Analysis (e.g., Probit for LD50) record->analyze control->apply

Caption: Workflow for a typical topical application bioassay.

Hypothesized Signaling Pathway of this compound at the Neuromuscular Junction

Disclaimer: The precise molecular target and downstream signaling cascade of this compound are still under investigation. This diagram represents a hypothesized pathway based on current understanding.

bassianolide_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound ion_channel Ion Channel (e.g., Ca2+ or K+ Channel) This compound->ion_channel Binds to/Modulates vesicles Synaptic Vesicles ion_channel->vesicles Affects Ion Flux neurotransmitter Neurotransmitter Release (Altered) vesicles->neurotransmitter Leads to receptor Neurotransmitter Receptor neurotransmitter->receptor Binds to muscle_contraction Muscle Contraction (Disrupted) receptor->muscle_contraction Initiates Signal for paralysis Paralysis muscle_contraction->paralysis Results in

References

Strain improvement of Beauveria bassiana for Bassianolide overproduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the strain improvement of Beauveria bassiana for enhanced bassianolide production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its overproduction in Beauveria bassiana desirable?

A1: this compound is a cyclooligomer depsipeptide, a type of secondary metabolite, produced by the entomopathogenic fungus Beauveria bassiana.[1][2] It is known to be an insecticidal virulence factor, contributing to the fungus's ability to infect and kill a wide range of insect hosts.[1][2] Overproduction of this compound is desirable for developing more effective mycoinsecticides for biological pest control and for potential pharmaceutical applications due to the diverse bioactivities of fungal secondary metabolites.[3]

Q2: What are the primary strategies for strain improvement to achieve this compound overproduction?

A2: The primary strategies for enhancing this compound production in B. bassiana involve a combination of classical mutagenesis and screening, along with modern genetic engineering techniques.[4] These include:

  • Random Mutagenesis: Inducing mutations using physical mutagens (e.g., UV irradiation) or chemical mutagens (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - NTG) to generate a diverse library of mutants.[5][6]

  • High-Throughput Screening: Developing efficient screening methods to identify high-yielding mutants from a large population.[7]

  • Genetic Engineering: Employing targeted genetic modifications, such as CRISPR-Cas9, to manipulate genes involved in the this compound biosynthetic pathway or its regulation.[8][9]

  • Fermentation Optimization: Optimizing culture conditions (e.g., medium composition, pH, temperature, aeration) to maximize this compound production by the improved strains.[10][11][12]

Q3: What is the biosynthetic pathway for this compound?

A3: this compound is synthesized by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The synthesis involves the iterative condensation of a dipeptidol monomer intermediate derived from D-2-hydroxyisovalerate and L-leucine.[1][2] The NRPS catalyzes the formation of the cyclic tetrameric ester, this compound.[1][2]

II. Troubleshooting Guides

Mutagenesis and Screening
Problem Possible Cause(s) Troubleshooting Steps
Low mutation rate after UV or chemical mutagenesis. - Inadequate mutagen dose (too low).- Cell suspension is too dense, shielding some cells from the mutagen.- Cells are in a resistant growth phase.- Optimize mutagen dose by creating a kill curve to determine the optimal exposure time/concentration (typically aiming for 70-90% kill rate).- Ensure a homogenous and appropriately diluted cell suspension for uniform mutagen exposure.- Use cells from the logarithmic growth phase, as they are generally more susceptible to mutagens.
High number of non-viable mutants. - Mutagen dose is too high, causing excessive lethal mutations.- Reduce the mutagen exposure time or concentration based on the kill curve analysis.
Difficulty in screening for high-producing mutants. - Lack of a high-throughput screening method.- Inconsistent results from the screening assay.- Develop a high-throughput screening method, such as a microplate-based assay coupled with HPLC or a bioassay against a target insect.[7]- Standardize all screening parameters, including inoculum size, media composition, and incubation time, to ensure reproducibility.
Selected mutants are unstable and revert to low-producing phenotypes. - Genetic instability of the mutant strain.- Perform multiple rounds of subculturing and re-screening of the selected mutants to ensure their genetic stability before proceeding to large-scale fermentation.
Fermentation and this compound Production
Problem Possible Cause(s) Troubleshooting Steps
Low this compound yield in liquid fermentation. - Suboptimal medium composition (carbon, nitrogen sources).- Inappropriate culture conditions (pH, temperature, aeration).- Fungal morphology is not conducive to secondary metabolite production (e.g., dense pellets).- Optimize the C:N ratio and screen different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources.[13]- Systematically optimize pH, temperature (typically 25-28°C), and shaking speed to improve aeration.[13][14]- Adjust culture conditions to promote a more dispersed mycelial growth or the formation of smaller pellets, which can enhance nutrient uptake and secondary metabolite production.
Inconsistent this compound production between batches. - Variability in inoculum quality.- Inconsistent fermentation conditions.- Standardize the inoculum preparation, ensuring a consistent spore concentration and age of the seed culture.[10]- Tightly control all fermentation parameters (temperature, pH, agitation, dissolved oxygen) using a well-calibrated bioreactor.
Extraction of this compound is inefficient. - Inappropriate solvent system.- Incomplete cell lysis.- Test different organic solvents (e.g., ethyl acetate, methanol, ethanol) for optimal extraction. A 70% ethanol solution followed by ultrasonic treatment has been shown to be effective.[15][16]- Ensure thorough grinding or homogenization of the fungal biomass to maximize the release of intracellular metabolites.
HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak resolution or peak tailing. - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase gradient (e.g., acetonitrile-water or methanol-water).- Use a new C18 column or a column with a different chemistry.[17]
Baseline noise or drift. - Contaminated mobile phase or column.- Detector issues.- Use fresh, HPLC-grade solvents and filter them before use.- Flush the column with a strong solvent to remove contaminants.- Allow the detector lamp to warm up sufficiently.
Inaccurate quantification. - Poor linearity of the calibration curve.- Matrix effects from the sample.- Prepare a new set of standards and ensure the calibration curve has a high correlation coefficient (R² > 0.99).[17]- Perform a standard addition experiment or use a matrix-matched calibration curve to account for any interference from the sample matrix.

III. Quantitative Data on Strain Improvement

The following table summarizes the reported improvements in Beauveria bassiana characteristics through various strain improvement techniques.

Strain/Mutant Improvement Method Key Improvement Quantitative Change Reference
B. bassiana B6ARTP Mutagenesis & FACS ScreeningIncreased Virulence32.6% increase in virulence compared to wild-type.[7]
B. bassiana B6ARTP Mutagenesis & FACS ScreeningBlastospore Production12.1% increase in blastospore production.[7]
B. bassiana ΔBbsmr1CRISPR-Cas9 KnockoutOosporein Overproduction & Enhanced VirulenceSignificant increase in oosporein production leading to reduced lethal times and concentrations against insect hosts.[9]
Aspergillus sp. XTG-4Sequential Mutagenesis (γ-irradiation, UV, NTG)Cellulase Production3.20-fold increase in filter paper cellulase activity compared to the wild-type strain.[6]

IV. Experimental Protocols

UV Mutagenesis of Beauveria bassiana**
  • Preparation of Spore Suspension:

    • Culture B. bassiana on a suitable agar medium (e.g., Sabouraud Dextrose Agar with Yeast Extract - SDYA) for 10-14 days at 25°C.[18]

    • Harvest conidia by scraping the surface of the agar plate with a sterile loop and suspending them in sterile 0.05% Tween-80 solution.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.

  • UV Exposure:

    • Pipette 10 mL of the spore suspension into a sterile petri dish.

    • Place the open petri dish under a UV lamp (254 nm) at a fixed distance (e.g., 30 cm).

    • Expose the suspension to UV radiation for varying time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 seconds) with continuous gentle agitation.

    • Perform this procedure in a dark room to avoid photoreactivation.

  • Determination of Kill Curve and Mutant Screening:

    • After each exposure time, serially dilute the spore suspension in sterile 0.05% Tween-80.

    • Plate 100 µL of appropriate dilutions onto SDYA plates.

    • Incubate the plates in the dark at 25°C for 5-7 days.

    • Calculate the survival rate for each exposure time and plot a kill curve. Select the exposure time that results in a 70-90% kill rate for subsequent mutagenesis experiments.

    • Isolate individual colonies from the plates corresponding to the optimal UV exposure time for further screening of this compound production.

Screening for this compound Overproducers
  • High-Throughput Culture:

    • Inoculate individual mutant colonies into the wells of a 24-well or 96-well deep-well plate containing a suitable liquid production medium.

    • Include the wild-type strain as a control.

    • Incubate the plates at 25°C with shaking (e.g., 200 rpm) for 7-10 days.[13]

  • Extraction of this compound:

    • After incubation, add an equal volume of ethyl acetate to each well.

    • Seal the plate and agitate vigorously for 1 hour to extract the this compound.

    • Centrifuge the plate to separate the organic and aqueous phases.

    • Carefully transfer the upper organic phase to a new plate or vials.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis and Selection:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Analyze the this compound concentration using HPLC (see protocol below).

    • Compare the this compound production of the mutants to the wild-type control.

    • Select the mutants with significantly higher this compound yields for further characterization and stability testing.

HPLC Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile, increasing to 90% over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound standard in methanol.

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis and Quantification:

    • Inject the re-dissolved sample extracts into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

    • Express the this compound yield as µg/mL of culture broth or µg/g of fungal biomass.

V. Visualizations

experimental_workflow cluster_mutagenesis Mutagenesis cluster_screening Screening cluster_fermentation Fermentation & Production cluster_final Final Product spore_prep Spore Suspension Preparation mutagenesis UV or Chemical Mutagenesis spore_prep->mutagenesis kill_curve Kill Curve Analysis mutagenesis->kill_curve plating Plating of Mutants kill_curve->plating ht_culture High-Throughput Culture plating->ht_culture extraction This compound Extraction ht_culture->extraction hplc HPLC Analysis extraction->hplc selection Selection of Overproducers hplc->selection fermentation_opt Fermentation Optimization selection->fermentation_opt large_scale Large-Scale Production fermentation_opt->large_scale final_product This compound Overproducing Strain large_scale->final_product

Caption: Experimental workflow for strain improvement of Beauveria bassiana.

bassianolide_biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Final Product leucine L-Leucine nrps Nonribosomal Peptide Synthetase (bbBsls gene product) leucine->nrps hiv D-2-Hydroxyisovalerate hiv->nrps monomer Dipeptidol Monomer Intermediate nrps->monomer Iterative Synthesis This compound This compound (Cyclic Tetrameric Ester) nrps->this compound monomer->nrps Recursive Condensation

Caption: Simplified biosynthetic pathway of this compound in Beauveria bassiana.

References

Validation & Comparative

A Comparative Analysis of the Insecticidal Activity of Bassianolide and Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal properties of Bassianolide and Beauvericin, two cyclic depsipeptides produced by the entomopathogenic fungus Beauveria bassiana.[1][2][3] Both compounds are recognized as significant virulence factors contributing to the fungus's ability to infect and kill a wide range of insect hosts.[1][3][4] This document summarizes key experimental data, outlines methodologies for cited experiments, and illustrates the underlying mechanisms of action.

Quantitative Performance Data

The insecticidal and cytotoxic activities of this compound and Beauvericin have been evaluated against various insect species and cell lines. The following tables summarize the available quantitative data. Direct comparison is challenging due to variations in experimental models and methodologies.

Table 1: In Vivo Insecticidal Activity

CompoundTarget InsectApplication MethodDosage/ConcentrationObserved Effect
This compound Silkworm (Bombyx mori)Oral Administration4 ppmInduces atony[5]
Silkworm (Bombyx mori)Oral Administration>8 ppmLethal[5]
Silkworm (Bombyx mori)Oral Administration2 µ g/larva Induces atony[5]
Fall Armyworm (Spodoptera exigua)Injection1 mg/mL (extract)26% mortality[6]
Beauvericin Corn Earworm (Heliothis zea)Intrahemocoelic Injectionup to 6 µgNo deleterious effects observed[7]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineParameterIncubation TimeValue (µM)
Beauvericin SF-9 (Spodoptera frugiperda)CC50 (50% Cytotoxic Conc.)4 hours85[8]
SF-9 (Spodoptera frugiperda)CC50 (50% Cytotoxic Conc.)24 hours10[8]
SF-9 (Spodoptera frugiperda)CC50 (50% Cytotoxic Conc.)72 hours2.5[8]
SF-9 (Spodoptera frugiperda)CC50 (50% Cytotoxic Conc.)120 hours2.5[8]

Table 3: Toxin Concentration in Infected Host

CompoundHost InsectConcentration Found
This compound Mealworm (Tenebrio molitor)20.6 - 51.1 µg/g[9][10]
Beauvericin Mealworm (Tenebrio molitor)63.6 - 109.8 µg/g[9][10]

Mechanisms of Action

Both this compound and Beauvericin function as ionophores, molecules that can transport ions across lipid membranes, thereby disrupting cellular ion homeostasis.[11][12][13] However, their specific mechanisms and ion selectivity differ.

Beauvericin: The insecticidal action of Beauvericin is primarily linked to its ability to increase the permeability of cell membranes to cations, particularly calcium (Ca²⁺).[12][13][14] This influx of extracellular Ca²⁺ into the cytosol disrupts the mitochondrial transmembrane potential, leading to the release of cytochrome c.[14][15] Cytochrome c then activates caspases, which are key executioner enzymes in the apoptotic pathway, ultimately leading to programmed cell death.[14][15]

This compound: The mode of action for this compound is less clearly defined but is thought to involve the disruption of ion channels at the neuromuscular junction.[16] Like Beauvericin, it acts as an ionophore.[11][17] Studies on planar lipid bilayers have shown that while both compounds exhibit similar membrane conductance for potassium (K⁺) ions, this compound has a larger molecular cavity and shows a higher selectivity for larger cations, with a preference order of Cs⁺ > K⁺ > Na⁺ > Li⁺.[11][17] This disruption of ion flow likely interferes with nerve signaling and muscle function, leading to the observed atony (paralysis) in insects like the silkworm.[5]

Beauvericin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Beauvericin Beauvericin Ca_Channel Ca²⁺ Channel Formation (Ionophore Action) Beauvericin->Ca_Channel Induces Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Mediates Mito Mitochondrial Dysfunction Ca_Influx->Mito Causes CytC Cytochrome c Release Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mito->CytC Leads to

Figure 1: Proposed cytotoxic signaling pathway for Beauvericin in insect cells.

Experimental Protocols

The data presented in this guide are derived from established methodologies in insect toxicology and cell biology.

In Vivo Insect Bioassay (General Protocol)

Insect bioassays are performed to determine the toxicity of a compound to a living insect. Common methods include topical application, injection, and feeding assays.

  • Insect Rearing: A homogenous population of the target insect species is reared under controlled conditions (temperature, humidity, photoperiod) to ensure consistent physiological states.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution, which is then diluted to the desired concentrations.

  • Application:

    • Topical: A precise micro-volume of the compound is applied to the insect's cuticle, typically on the dorsal thorax.

    • Injection: The compound is injected directly into the insect's hemocoel using a fine glass needle.

    • Oral: The compound is incorporated into the insect's artificial diet.

  • Observation: Treated insects are monitored for a set period (e.g., 24, 48, 72 hours). Mortality, paralysis (atony), and other sublethal effects are recorded. A control group treated only with the solvent is included in all experiments.

  • Data Analysis: Mortality data is typically analyzed using probit analysis to calculate LD50 (Lethal Dose for 50% of the population) or LC50 (Lethal Concentration for 50% of the population) values.

Insect_Bioassay_Workflow Rearing 1. Insect Rearing (Controlled Environment) App 3. Application (Topical, Injection, Oral) Rearing->App Prep 2. Compound Preparation Prep->App Obs 4. Observation (Mortality, Atony) App->Obs Analysis 5. Data Analysis (Probit, LD50/LC50) Obs->Analysis

Figure 2: General experimental workflow for an in vivo insect bioassay.
In Vitro Cytotoxicity Assay: SF-9 Cells

The cytotoxicity of Beauvericin was assessed using the Spodoptera frugiperda pupal ovarian cell line, SF-9, a common model in insect cell research.[8]

  • Cell Culture: SF-9 cells are cultured in a suitable medium (e.g., Grace's Insect Medium supplemented with fetal bovine serum) at a constant temperature (approx. 27°C).

  • Treatment: Cultures in the stationary phase of growth are exposed to Beauvericin at concentrations ranging from nanomolar to micromolar levels for various durations (e.g., 4 to 120 hours).

  • Viability Assessment: Cell viability is determined using the trypan blue exclusion method. A suspension of cells is mixed with trypan blue dye. Non-viable cells, which have lost membrane integrity, take up the blue dye, while viable cells remain unstained.

  • Cell Counting: The number of stained (non-viable) and unstained (viable) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of viable cells is calculated relative to a control culture (treated with solvent only). The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is then estimated for each exposure time.[8]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_eval Evaluation Culture 1. Cell Culture (e.g., SF-9 cells) Treatment 2. Treatment (Varying concentrations and durations) Culture->Treatment Stain 3. Viability Staining (Trypan Blue) Treatment->Stain Count 4. Cell Counting (Hemocytometer) Stain->Count Calc 5. Data Analysis (Calculate CC50) Count->Calc

Figure 3: Experimental workflow for an in vitro cytotoxicity assay.

References

Validating Bassianolide's Crucial Role in Fungal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entomopathogenic fungus Beauveria bassiana is a promising biocontrol agent, and its virulence against a wide array of insect pests is largely attributed to a cocktail of secondary metabolites. Among these, the cyclooligomer depsipeptide, Bassianolide, has been identified as a significant virulence factor. This guide provides an objective comparison of this compound's role in fungal pathogenicity with other key insecticidal compounds produced by B. bassiana, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

Comparative Analysis of Virulence Factors

Beauveria bassiana produces several toxins that contribute to its insecticidal activity. To validate the specific role of this compound, genetic knockout studies have been instrumental. The following tables summarize quantitative data from various studies, comparing the virulence of wild-type (WT) B. bassiana with mutant strains where the biosynthesis genes for this compound (bbBsls), Beauvericin (bbeas), and Oosporein (bbops1) have been deleted.

Table 1: Role of this compound in Fungal Virulence Against Spodoptera litura (Tobacco Cutworm)
Fungal StrainMean Lethal Time (LT50) in daysCorrected Mortality Rate at 7 daysReference
Wild-Type (WT) B. bassiana4.5 ± 0.285.7%Xu et al., 2009
ΔbbBsls (this compound knockout)6.8 ± 0.342.1%Xu et al., 2009

Data from topical bioassays. LT50 values represent the time required to kill 50% of the insect population.

Table 2: Comparative Virulence of B. bassiana Secondary Metabolite Knockout Mutants
Fungal StrainTarget InsectMean Lethal Time (LT50) in daysReduction in Virulence (Compared to WT)Reference
Wild-Type (WT)Galleria mellonella~5.2-Fan et al., 2017
Δbbeas (Beauvericin knockout)Galleria mellonella~7.8~60% reduction in mortalityFan et al., 2017
Wild-Type (WT)Galleria mellonella~7.0-Feng et al., 2015
Δbbops1 (Oosporein knockout)Galleria mellonella~8.5Delayed sporulation on host cadaverFeng et al., 2015

Unveiling the Mechanism: this compound's Mode of Action

This compound exerts its insecticidal effects through a multi-pronged attack on cellular and physiological processes. Its primary modes of action include the disruption of mitochondrial function and interference with neuromuscular transmission.

One of the key mechanisms of this compound is its ability to act as an ionophore, forming pores in the inner mitochondrial membrane. This disrupts the mitochondrial membrane potential, leading to a cascade of events culminating in apoptosis (programmed cell death) of insect cells.

bassianolide_mitochondrial_pathway cluster_hemolymph Insect Hemolymph cluster_cell Insect Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Forms pores Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Initiates

Caption: this compound-induced mitochondrial apoptosis pathway in insect cells.

In addition to its effects on mitochondria, this compound is thought to disrupt neuromuscular function. It is hypothesized to interfere with presynaptic ion channels, leading to uncontrolled neurotransmitter release and subsequent paralysis.

bassianolide_nmj_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action_Potential Ion_Channels Voltage-gated Ca2+ Channels Action_Potential->Ion_Channels Opens Synaptic_Vesicles Synaptic Vesicles (Neurotransmitters) Ion_Channels->Synaptic_Vesicles Triggers fusion Neurotransmitters Synaptic_Vesicles->Neurotransmitters Release This compound This compound This compound->Ion_Channels Disrupts Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds to Paralysis Paralysis Receptors->Paralysis Leads to

Caption: Hypothesized action of this compound at the insect neuromuscular junction.

Experimental Protocols

The validation of this compound's role in fungal virulence relies on two key experimental workflows: targeted gene knockout to create a this compound-deficient fungal strain, and subsequent insect bioassays to compare its virulence to the wild-type strain.

Workflow for Validation of this compound's Role in Virulence

validation_workflow cluster_gene_knockout Targeted Gene Knockout cluster_bioassay Insect Bioassay Construct_Vector Construct bbBsls Knockout Vector Transform Agrobacterium-mediated Transformation of B. bassiana Construct_Vector->Transform Screen_Mutants Screen for ΔbbBsls Mutants Transform->Screen_Mutants Verify_Knockout Verify Gene Deletion (PCR & Southern Blot) Screen_Mutants->Verify_Knockout Culture_Fungi Culture WT and ΔbbBsls Strains Verify_Knockout->Culture_Fungi Validated Mutant Prepare_Spores Prepare Spore Suspensions Culture_Fungi->Prepare_Spores Inoculate_Insects Topical Inoculation of Insects Prepare_Spores->Inoculate_Insects Monitor_Mortality Monitor and Record Insect Mortality Inoculate_Insects->Monitor_Mortality Analyze_Data Calculate LT50 and Mortality Rates Monitor_Mortality->Analyze_Data

Caption: Experimental workflow for validating this compound's virulence role.

Detailed Methodology: Targeted Gene Knockout of bbBsls
  • Vector Construction: A knockout vector is constructed containing a selectable marker gene (e.g., herbicide or antibiotic resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the bbBsls gene in the B. bassiana genome.

  • Transformation: The constructed vector is introduced into Agrobacterium tumefaciens. The engineered A. tumefaciens is then co-cultivated with B. bassiana spores. Through T-DNA transfer, the knockout cassette is integrated into the fungal genome via homologous recombination, replacing the native bbBsls gene.

  • Screening and Verification: Transformed fungal colonies are selected on a medium containing the appropriate selective agent. Putative mutants are then screened by PCR to confirm the integration of the knockout cassette and the absence of the bbBsls gene. Southern blotting is performed to confirm a single-copy insertion event and the correct gene replacement.

Detailed Methodology: Topical Insect Bioassay
  • Fungal Culture and Spore Preparation: Wild-type and ΔbbBsls strains of B. bassiana are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar with Yeast Extract, SDAY) for 10-14 days to allow for sporulation. Conidia are harvested by scraping the culture surface into a sterile aqueous solution containing a wetting agent (e.g., 0.05% Tween-80). The spore suspension is filtered to remove mycelia, and the conidial concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^7 conidia/mL).

  • Insect Rearing: The target insect species (e.g., Spodoptera litura larvae) are reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.

  • Inoculation: A small volume (e.g., 1 µL) of the spore suspension is applied topically to the dorsal thorax of each insect larva using a microsyringe. Control groups are treated with the wetting agent solution without spores.

  • Incubation and Monitoring: Treated insects are individually maintained in containers with a food source and kept under controlled environmental conditions. Mortality is recorded daily for a specified period (e.g., 10 days).

  • Data Analysis: The median lethal time (LT50) is calculated using probit analysis. Corrected mortality rates are determined using Abbott's formula to account for any mortality in the control group.

Conclusion

The experimental evidence strongly validates the role of this compound as a key virulence factor in Beauveria bassiana. Gene knockout studies unequivocally demonstrate that the absence of this compound significantly reduces the mortality rate and increases the time to kill the insect host. While other secondary metabolites like Beauvericin and Oosporein also contribute to the overall pathogenicity of B. bassiana, this compound's potent effects on both mitochondrial function and neuromuscular transmission highlight it as a critical component of the fungus's insecticidal arsenal. For drug development professionals, the biosynthetic pathway of this compound and its molecular targets in insects represent promising avenues for the development of novel bio-insecticides.

A Comparative Guide to the Cross-Validation of Analytical Methods for Bassianolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bassianolide, a cyclic depsipeptide with insecticidal and other biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by experimental data.

Introduction to this compound and its Analysis

This compound is a secondary metabolite produced by various entomopathogenic fungi, such as Beauveria bassiana. Its potential as a biopesticide and therapeutic agent necessitates reliable and validated analytical methods for its quantification in various matrices. This guide focuses on the cross-validation aspects of commonly employed techniques, primarily Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved using advanced chromatographic techniques coupled with mass spectrometric detection. The most reported methods are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS).[1][2] A comparison of their validated performance parameters is crucial for selecting the appropriate method for a specific application.

Table 1: Comparison of Validation Parameters for this compound Analytical Methods

ParameterUPLC-Q-Orbitrap MSLC-MS/MS
Linearity (Concentration Range) 50–2000 µg/LNot explicitly stated
Recovery (%) 80–115%[1]Not explicitly stated
Precision (RSD, %) 0.1–8.0%Not explicitly stated
Limit of Detection (LOD) Not explicitly stated for this compoundNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated for this compoundNot explicitly stated
Sample Matrix Tenebrio molitor larvae[3]Fungal extracts, inoculated maize, silage[4]

Note: The available literature provides more detailed validation data for a combined analysis of several fungal metabolites, with specific values for this compound not always being singled out.[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification of this compound. Below are summaries of methodologies cited in recent studies.

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte.

  • Solid-Liquid Extraction: A common method involves the extraction of this compound from a solid matrix using an organic solvent. For instance, Beauveria bassiana-infected Tenebrio molitor larvae are ground and extracted with 70% ethanol, followed by ultrasonic treatment for 30 minutes.[1][3]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interferences.[6]

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration, where the analyte is retained on a solid sorbent while impurities are washed away.[6]

  • Protein Precipitation: For biological samples like plasma, proteins can be precipitated using organic solvents (e.g., acetonitrile) or acids, followed by centrifugation to separate the supernatant containing the analyte.[6][7]

This method offers high resolution and sensitivity for the analysis of multiple insecticidal metabolites simultaneously.[1][3]

  • Chromatographic System: Dionex Ultimate 3000 UHPLC system.[3]

  • Column: Not explicitly stated in the provided abstracts.

  • Mobile Phase: Not explicitly stated in the provided abstracts.

  • Mass Spectrometer: Heated electrospray ionization Q–Orbitrap mass spectrometer (Thermo Scientific).[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Key MS Parameters: [3]

    • Sheath gas flow rate: 30 L/min

    • Auxiliary gas flow rate: 10 L/min

    • Spray voltage: 4.30 kV

    • Capillary temperature: 320°C

    • S-lens RF level: 50.0

    • Heater temperature: 200°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.[3]

A semi-targeted LC-MS/MS approach has been developed for the detection of enniatins and this compound-like compounds.[4]

  • Chromatographic System: UHPLC system.[4]

  • Column: Reversed-phase C8 UHPLC column.[4]

  • Run Time: 6 minutes.[4]

  • Mass Spectrometer: Tandem mass spectrometer.[4]

  • Detection Method: A combination of product ion and neutral loss filtering.[4]

Workflow and Data Analysis Visualization

The following diagrams illustrate a typical experimental workflow for this compound analysis and the logical relationship in the cross-validation process.

Bassianolide_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis SampleCollection Sample Collection (e.g., Fungal Culture, Infected Insect) Homogenization Homogenization/Grinding SampleCollection->Homogenization Extraction Extraction (e.g., 70% Ethanol, Ultrasonic Treatment) Homogenization->Extraction Purification Purification/Clean-up (e.g., Filtration, SPE) Extraction->Purification UPLC_HPLC UPLC/HPLC Separation (C8 or C18 column) Purification->UPLC_HPLC MS_Detection Mass Spectrometry Detection (Q-Orbitrap or Tandem MS) UPLC_HPLC->MS_Detection PeakIntegration Peak Integration & Quantification MS_Detection->PeakIntegration MethodValidation Method Validation (Linearity, Accuracy, Precision) PeakIntegration->MethodValidation FinalReport FinalReport MethodValidation->FinalReport Final Report

Caption: Experimental workflow for this compound analysis.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Assessment MethodA Method A (e.g., UPLC-Q-Orbitrap MS) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD LOD MethodA->LOD LOQ LOQ MethodA->LOQ MethodB Method B (e.g., HPLC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD MethodB->LOQ PerformanceComparison Performance Comparison Linearity->PerformanceComparison Accuracy->PerformanceComparison Precision->PerformanceComparison LOD->PerformanceComparison LOQ->PerformanceComparison Conclusion Conclusion PerformanceComparison->Conclusion Selection of Optimal Method

Caption: Logical flow of cross-validation between analytical methods.

References

A Comparative Guide to the Metabolomics of High vs. Low Bassianolide Producing Beauveria bassiana Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of Beauveria bassiana strains exhibiting high and low production of bassianolide, a cyclooligomer depsipeptide with significant insecticidal properties. By examining the differential metabolite production, this document aims to furnish researchers and drug development professionals with key data to understand the underlying biochemical pathways and identify potential targets for strain improvement and novel drug discovery.

Quantitative Metabolite Comparison

The following table summarizes the key quantitative differences in secondary metabolite production between high and low this compound-producing strains of Beauveria bassiana. The data is compiled from studies involving genetic manipulation (overexpression and knockout) of genes involved in secondary metabolite biosynthesis.

MetaboliteHigh-Producing Strain (OEpks14)Low-Producing Strain (∆pks14)Fold Change (High vs. Low)Reference
This compound UpregulatedBaselineIncreased[1]
BeauvericinsUpregulatedBaselineIncreased[1]
Enniatin AUpregulatedBaselineIncreased[1]
FerricrocinUpregulatedBaselineIncreased[1]

Note: Quantitative fold changes were observed in culture extracts of the pks14-overexpressing strain compared to the knockout strain. Absolute quantification is often dependent on specific culture conditions and analytical methods.

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted in the cited literature for the comparative metabolomic analysis of B. bassiana strains.

Fungal Strains and Culture Conditions
  • High-Producing Strains: Typically, these are wild-type strains known for robust this compound production or genetically engineered strains where key biosynthetic genes, such as the nonribosomal peptide synthetase (NRPS) bbBsls or associated polyketide synthases (PKS), are overexpressed.[1][2][3]

  • Low-Producing Strains: These can be naturally low-producing wild-type strains or, more definitively, genetically modified strains where the bbBsls gene has been knocked out, abolishing this compound production.[2][3]

  • Culture: For metabolomic analysis, strains are often grown in liquid fermentation. A common medium is a Sabouraud Dextrose Broth (SDB) or a similar nutrient-rich broth, incubated for a period of 7-14 days with shaking to ensure aeration and homogenous growth.[1]

Metabolite Extraction

The extraction of secondary metabolites is a critical step for subsequent analysis.

  • Mycelial Harvest: Fungal mycelia are separated from the liquid culture by filtration.

  • Lyophilization: The harvested mycelia are freeze-dried to remove water and halt metabolic processes.

  • Solvent Extraction: The dried mycelial mass is then subjected to solvent extraction, typically using methanol or ethyl acetate, to isolate the secondary metabolites.[4][5] This mixture is often agitated for several hours to ensure thorough extraction.

  • Filtration and Concentration: The solvent extract is filtered to remove cellular debris and then concentrated, often under vacuum, to prepare it for analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and identifying metabolites.

  • Chromatographic Separation: The concentrated extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the individual metabolites based on their physicochemical properties.

  • Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. The instrument first ionizes the molecules and then measures their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, specific ions of interest are selected and fragmented, and the m/z ratios of the resulting fragments are measured. This fragmentation pattern provides a "fingerprint" for identifying the compound.[1]

  • Data Analysis: The resulting data is processed using specialized software. Metabolites are identified by comparing their retention times and MS/MS spectra to known standards and databases.[1]

Visualizing the Pathways and Processes

The following diagrams illustrate the biosynthetic pathway for this compound and a typical experimental workflow for comparative metabolomics.

bassianolide_biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product L-Leucine L-Leucine NRPS This compound Synthetase (BbBslS) L-Leucine->NRPS D-Hiv D-2-hydroxy isovalerate D-Hiv->NRPS Monomer Dipeptidol Monomer NRPS->Monomer Forms Cyclization Iterative Condensation & Cyclization Monomer->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified biosynthesis pathway of this compound.

metabolomics_workflow cluster_strains Strain Culture cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation High_Strain High-Producing Strain (e.g., OEpks14) Extraction Metabolite Extraction (e.g., Methanol) High_Strain->Extraction Low_Strain Low-Producing Strain (e.g., Δpks14) Low_Strain->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Metabolite Identification LCMS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Experimental workflow for comparative metabolomics.

References

Unexplored Synergies: A Comparative Guide to Investigating the Combined Effects of Bassianolide and Other Fungal Toxins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable gap in the quantitative analysis of synergistic effects between the cyclodepsipeptide mycotoxin Bassianolide and other fungal toxins. While the co-occurrence of this compound with toxins such as Beauvericin in fungi like Beauveria bassiana is known, dedicated studies detailing their interactive effects on a cellular level are scarce.[1][2] This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a robust framework for investigating these potential synergies. By outlining established experimental protocols and data analysis methods, this document serves as a roadmap for future research in this promising area.

Introduction to this compound and Co-occurring Fungal Toxins

This compound is an insecticidal cyclooctadepsipeptide produced by several entomopathogenic fungi, most notably Beauveria bassiana.[1] This fungus is also known to produce a variety of other secondary metabolites, including the mycotoxin Beauvericin.[1][2] The natural co-occurrence of these toxins suggests the possibility of synergistic or antagonistic interactions that could have significant implications for their biological activity. Understanding these interactions is crucial for the development of novel biopesticides and for assessing the toxicological risks of these compounds.

Another class of fungal toxins often found in related entomopathogenic fungi are the Destruxins, produced by Metarhizium species. Given the ecological overlap of these fungi, investigating the combined effects of this compound and Destruxins could also yield valuable insights.

Framework for a Comparative Study on Synergistic Effects

To address the current knowledge gap, a systematic investigation into the synergistic effects of this compound with other fungal toxins is required. The following sections outline the key components of such a study.

Data Presentation: Quantifying Synergy

A crucial aspect of combination studies is the quantitative assessment of synergy, additivity, or antagonism. The following table illustrates how data from such experiments should be structured for clear comparison. The values presented are hypothetical and serve as a template for reporting experimental findings.

Toxin CombinationCell LineIC50 (Toxin A)IC50 (Toxin B)IC50 (Combination A:B)Combination Index (CI)Interpretation
This compound + BeauvericinSf9 Insect Cells50 µM75 µMA: 20 µM, B: 30 µM< 1Synergy
This compound + Destruxin AHEK293 Human Cells100 µM120 µMA: 50 µM, B: 60 µM= 1Additive
Beauvericin + Destruxin AA549 Human Cells80 µM100 µMA: 60 µM, B: 80 µM> 1Antagonism

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4][5]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validity of any scientific investigation. Below are the essential experimental protocols for assessing the synergistic effects of mycotoxins.

1. Cell Culture and Maintenance:

  • Cell Lines: A panel of relevant cell lines should be used, including insect cell lines (e.g., Sf9, High Five) for assessing insecticidal activity and human cell lines (e.g., HEK293, HepG2, A549) for evaluating potential cytotoxicity and relevance to human health.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assays:

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the individual toxins and their combinations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm.

3. Data Analysis for Synergy:

  • Chou-Talalay Method: This method is widely used to quantify synergism or antagonism between two drugs.[4][5][6][7] It is based on the median-effect principle and calculates a Combination Index (CI). The data from dose-response curves of individual toxins and their combinations are used to generate CI values at different effect levels (e.g., CI50, CI75, CI90).

  • Isobologram Analysis: This is a graphical representation of synergy, additivity, or antagonism.[8][9][10] The doses of two drugs required to produce a specific effect when used in combination are plotted. If the point falls below the line of additivity, the combination is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.

Mandatory Visualizations

To facilitate a clearer understanding of the proposed research framework and the known biological contexts of the individual toxins, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Sf9, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding toxin_prep Toxin Preparation (this compound, Beauvericin, etc.) treatment Toxin Treatment (Single & Combination Doses) toxin_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 chou_talalay Chou-Talalay Analysis (Combination Index) ic50->chou_talalay isobologram Isobologram Analysis ic50->isobologram

Caption: Experimental workflow for assessing mycotoxin synergy.

chou_talalay_logic start Dose-Response Data (Single & Combined Toxins) median_effect Median-Effect Analysis start->median_effect ci_calculation Calculate Combination Index (CI) median_effect->ci_calculation interpretation Interpret Results ci_calculation->interpretation synergy Synergy (CI < 1) interpretation->synergy CI < 1 additive Additive (CI = 1) interpretation->additive CI = 1 antagonism Antagonism (CI > 1) interpretation->antagonism CI > 1

Caption: Logical flow of the Chou-Talalay method for synergy analysis.

signaling_pathways cluster_beauvericin Beauvericin cluster_destruxin Destruxin A cluster_this compound This compound beauvericin Beauvericin tlr4 TLR4 Activation beauvericin->tlr4 nfkb NF-κB Activation tlr4->nfkb il12 IL-12 Expression nfkb->il12 cd86 CD86 Expression nfkb->cd86 destruxin_a Destruxin A hemocytin Hemocytin Binding destruxin_a->hemocytin hemocyte_agg Inhibition of Hemocyte Aggregation hemocytin->hemocyte_agg immune_suppression Immune Suppression hemocyte_agg->immune_suppression This compound This compound ion_channels Ion Channel Modulation This compound->ion_channels neuromuscular_junction Neuromuscular Junction Disruption ion_channels->neuromuscular_junction

Caption: Known signaling pathways of individual mycotoxins.

Known Signaling Pathways of Individual Toxins

While data on synergistic signaling is unavailable, the known pathways of individual toxins provide a foundation for formulating hypotheses about their combined effects.

  • This compound: The mode of action for this compound is not fully elucidated, but it is thought to act on ion channels at the neuromuscular junction, similar to other cyclodepsipeptides. This disruption of ion homeostasis can lead to paralysis and insect death.

  • Beauvericin: Recent studies have shown that Beauvericin can act as an immunostimulatory agent by activating the Toll-like receptor 4 (TLR4) signaling pathway.[11] This leads to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines like IL-12 and co-stimulatory molecules like CD86.[11]

  • Destruxin A: This mycotoxin has been shown to inhibit the insect's innate immune system.[12][13] It can bind to hemocytin, a key immune factor in insect hemolymph, and inhibit hemocyte aggregation, thereby suppressing the immune response and facilitating fungal infection.[12]

Future Directions and Conclusion

The study of synergistic interactions between this compound and other fungal toxins is a nascent field with significant potential. By employing the standardized methodologies outlined in this guide, researchers can generate the robust, quantitative data needed to understand these complex interactions. Such research will not only advance our fundamental knowledge of mycotoxin biology but also pave the way for the development of more effective and sustainable biopesticides and inform risk assessments for human and animal health. The lack of current data underscores the critical need for focused research in this area.

References

Unveiling the Ionophoric Dance: A Comparative Guide to Bassianolide's Mechanism of Action on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bassianolide's effects on ion channels against other well-known cyclodepsipeptide ionophores. We delve into the available experimental data, outline detailed protocols for investigation, and visualize the underlying mechanisms and workflows.

This compound, a cyclooctadepsipeptide produced by the fungus Beauveria bassiana, exerts its biological effects, including its insecticidal properties, through its ability to modulate ion transport across cellular membranes. Understanding the precise mechanism of this action is crucial for its potential development as a therapeutic or biotechnological tool. This guide confirms this compound's function as a carrier ionophore and compares its performance with related compounds, namely Beauvericin, Enniatins, and the well-characterized potassium ionophore, Valinomycin.

Mechanism of Action: A Carrier-Mediated Transport

This compound functions as a mobile ion carrier, a mechanism distinct from channel-forming ionophores. It selectively binds to cations, encapsulates them within its lipophilic structure, and facilitates their transport across the lipid bilayer of cell membranes. This process disrupts the natural ion gradients essential for numerous cellular functions.

dot

cluster_membrane Cell Membrane This compound This compound Cation_out Cation (extracellular) Complex This compound-Cation Complex Cation_out->Complex 1. Binding Cation_in Cation (intracellular) Complex->Cation_in 2. Translocation & Release Bassianolide_in This compound Bassianolide_in->this compound 3. Return to Outer Leaflet

Figure 1: Carrier Ionophore Mechanism of this compound.

Comparative Analysis of Ionophore Activity

The ionophoric activity of this compound is most effectively compared with other cyclodepsipeptides that share structural similarities. The following tables summarize the available quantitative and qualitative data for this compound, Beauvericin, Enniatins, and Valinomycin.

Table 1: Ion Selectivity of Cyclodepsipeptide Ionophores

CompoundIon Selectivity SequenceNotes
This compound Cs⁺ > K⁺ > Na⁺ > Li⁺[1]Selectivity is correlated with the larger ionic radius, attributed to its larger molecular cavity.[1]
Beauvericin K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ (variable)Selectivity shows less dependence on ion radius compared to this compound.[1] Also reported to have a strong binding preference for Na⁺ in the gas phase.
Enniatins K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺Exhibit broad selectivity for monovalent and divalent cations.
Valinomycin Rb⁺ > K⁺ > Cs⁺ >> Na⁺, Li⁺Highly selective for potassium ions.

Table 2: Quantitative Comparison of Ionophore Performance

CompoundParameterValueIonConditions
This compound Membrane ConductanceData not available; reported to be "very similar" to Beauvericin for K⁺.[1]K⁺Planar lipid bilayer
Permeability Ratio (Pₓ/Pₖ)Data not availableCs⁺, Na⁺, Li⁺Planar lipid bilayer
Beauvericin Membrane ConductanceData not availableK⁺, Na⁺Planar lipid bilayer
Permeability Ratio (Pₓ/Pₖ)Data not availableVariousPlanar lipid bilayer
Enniatin B Membrane ConductanceHighest among Enniatin A1, B, and B1. Specific values not provided.K⁺Patch clamp on ventricular myocytes.
Valinomycin K⁺:Na⁺ Selectivity Ratio~10,000:1K⁺, Na⁺Lipid bilayer membranes
K₀.₅ (mM)48K⁺Not specified
K₀.₅ (mM)73Rb⁺Not specified
K₀.₅ (mM)75Cs⁺Not specified
K₀.₅ (mM)93Na⁺Not specified
K₀.₅ (mM)246Li⁺Not specified

Note: The lack of specific quantitative data for this compound and Beauvericin in the literature highlights an area for future research.

Experimental Protocols for Characterization

The ionophoric activity of compounds like this compound is typically investigated using electrophysiological techniques such as the planar lipid bilayer (BLM) method or patch-clamp electrophysiology.

Planar Lipid Bilayer (BLM) Conductance Measurement

This technique allows for the direct measurement of ion transport across an artificial lipid membrane.

Materials:

  • Planar lipid bilayer apparatus (two chambers separated by a partition with a small aperture)

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Data acquisition system

  • Lipid solution (e.g., diphytanoylphosphatidylcholine (DPhPC) in n-decane)

  • Electrolyte solutions (e.g., KCl, NaCl, CsCl, LiCl)

  • Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO)

Procedure:

  • Membrane Formation: A lipid bilayer is formed across the aperture separating the two chambers of the apparatus.

  • Baseline Recording: The baseline electrical conductance of the membrane in the presence of a symmetric electrolyte solution is recorded.

  • Compound Addition: A known concentration of this compound is added to one or both chambers.

  • Conductance Measurement: The change in membrane conductance is measured as a function of time and ionophore concentration. The current is recorded at a fixed applied voltage.

  • Ion Selectivity Determination: To determine the permeability ratios for different cations, a salt gradient is established across the membrane (e.g., 1 M KCl in one chamber and 0.1 M KCl in the other). The reversal potential (the voltage at which the net current is zero) is measured. The permeability ratio can then be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation.

dot

Start Start Prepare_Apparatus Prepare Planar Lipid Bilayer Apparatus Start->Prepare_Apparatus Form_Bilayer Form Lipid Bilayer Across Aperture Prepare_Apparatus->Form_Bilayer Record_Baseline Record Baseline Conductance Form_Bilayer->Record_Baseline Add_this compound Add this compound to Chamber(s) Record_Baseline->Add_this compound Measure_Conductance Measure Change in Membrane Conductance Add_this compound->Measure_Conductance Establish_Gradient Establish Ion Gradient Across Membrane Measure_Conductance->Establish_Gradient Measure_Reversal_Potential Measure Reversal Potential Establish_Gradient->Measure_Reversal_Potential Calculate_Permeability Calculate Permeability Ratios (GHK Equation) Measure_Reversal_Potential->Calculate_Permeability End End Calculate_Permeability->End

Figure 2: Experimental Workflow for Planar Lipid Bilayer Analysis.

Conclusion

The available evidence strongly supports the classification of this compound as a carrier ionophore with a distinct selectivity for larger monovalent cations, particularly Cs⁺ and K⁺. While direct quantitative comparisons of its membrane conductance are limited, studies indicate a potassium conductance comparable to that of Beauvericin. The detailed experimental protocols provided in this guide offer a framework for researchers to further quantify the ionophoric properties of this compound and other novel cyclodepsipeptides, paving the way for a deeper understanding of their biological activities and potential applications. Further research is warranted to obtain precise quantitative data on this compound's ion transport efficacy to fully elucidate its structure-activity relationship and benchmark its performance against other ionophores.

References

Independent Validation of Bassianolide's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Bassianolide, a cyclodepsipeptide of fungal origin, with established chemotherapeutic agents. The information is compiled from independent studies to offer a comprehensive overview for research and drug development purposes.

Part 1: Comparative Efficacy Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. This section presents its inhibitory concentrations (IC50) and compares them with those of the widely used chemotherapy drugs, Doxorubicin and Paclitaxel.

Data Presentation: IC50 Values (µg/mL)

The following table summarizes the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50). It is important to note that the data for this compound and the comparative drugs are sourced from separate studies, and direct head-to-head comparisons under identical experimental conditions are not yet available in the published literature.

Cell LineCancer TypeThis compound (IC50 in µg/mL)[1]Doxorubicin (IC50 in µg/mL)Paclitaxel (IC50 in µg/mL)
MDA-MB-231 Breast Cancer3.98[1]~0.37 - 6.35~0.0075 - 0.008
A549 Lung Cancer7.24[1]-~0.106 - 1.64
SK-OV-3 Ovarian Cancer8.44[1]--
HepG2 Liver Cancer15.39[1]--
HCT-15 Colon Cancer6.40[1]--
MCF-7 Breast Cancer11.42[1]~0.37~0.0075

Part 2: Mechanism of Action - Cell Cycle Arrest

Independent research has shown that this compound exerts its anti-cancer effects, at least in part, by inducing cell cycle arrest, specifically at the G0/G1 phase in MDA-MB-231 breast cancer cells.[1] This arrest is associated with the modulation of key regulatory proteins.

Signaling Pathway of this compound-Induced G0/G1 Arrest

Bassianolide_Pathway cluster_cell Cancer Cell This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 increases expression MDM2 MDM2 This compound->MDM2 increases expression CyclinD1 Cyclin D1 This compound->CyclinD1 decreases expression CyclinA Cyclin A This compound->CyclinA decreases expression p21 p21 (CDK Inhibitor) p53->p21 activates CDK46 CDK4/6 p21->CDK46 inhibits G1_S_Transition G1/S Phase Transition p21->G1_S_Transition blocks CyclinD1->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes CellCycleArrest G0/G1 Cell Cycle Arrest

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

The diagram above illustrates the proposed mechanism where this compound upregulates the tumor suppressor p53 and its target p21. p21, a cyclin-dependent kinase (CDK) inhibitor, in turn blocks the activity of the Cyclin D1-CDK4/6 complex. This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the transcription factor E2F. As a result, E2F-mediated transcription of genes required for the S phase is inhibited, leading to an arrest of the cell cycle at the G0/G1 checkpoint. Concurrently, this compound decreases the expression of Cyclin A and Cyclin D1, further contributing to the cell cycle arrest.[1]

Part 3: Experimental Protocols

To facilitate independent validation and further research, this section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate. B 2. Incubate for 24h to allow attachment. A->B C 3. Treat cells with varying concentrations of this compound. B->C D 4. Incubate for a specified period (e.g., 48h). C->D E 5. Add MTT reagent to each well. D->E F 6. Incubate for 4h to allow formazan crystal formation. E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals. F->G H 8. Measure absorbance at 570 nm using a microplate reader. G->H I 9. Calculate IC50 values. H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Treat cells with this compound for the desired time. B 2. Harvest cells by trypsinization. A->B C 3. Wash cells with PBS. B->C D 4. Fix cells in cold 70% ethanol. C->D E 5. Treat with RNase A to remove RNA. D->E F 6. Stain cells with Propidium Iodide (PI). E->F G 7. Analyze by flow cytometry. F->G H 8. Determine cell cycle phase distribution. G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Treat MDA-MB-231 cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then incubate with RNase A (100 µg/mL) for 30 minutes at 37°C. Subsequently, stain the cells with Propidium Iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins involved in the cell cycle regulation.

Protocol:

  • Protein Extraction: Treat MDA-MB-231 cells with this compound for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin A, Cyclin D1, p53, MDM2, and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available data from independent studies indicate that this compound possesses significant anti-cancer activity against a variety of human cancer cell lines. Its mechanism of action in breast cancer cells involves the induction of G0/G1 cell cycle arrest through the p53/p21 pathway. While an indirect comparison of IC50 values suggests that this compound's potency may be in a similar range to or slightly less than some established chemotherapeutic drugs for certain cell lines, direct comparative studies are crucial for a definitive assessment of its relative efficacy. The detailed protocols provided in this guide are intended to facilitate further research and independent validation of this compound's potential as a novel anti-cancer agent.

References

Bassianolide vs. Synthetic Insecticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of Bassianolide, a naturally derived cyclooctadepsipeptide, and synthetic insecticides, with a focus on Cypermethrin. The information presented is based on available experimental data to assist researchers and professionals in evaluating these compounds for pest management and drug development programs.

Executive Summary

This compound, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, demonstrates notable insecticidal activity.[1][2][3] Its mode of action is believed to target ion channels at the neuromuscular junction, leading to paralysis and death of the insect.[1] In contrast, synthetic pyrethroids like Cypermethrin act by disrupting the normal function of voltage-gated sodium channels in the insect's nervous system, causing hyperexcitation, paralysis, and eventual death.[4][5][6] This guide presents a comparative analysis of their efficacy against two significant agricultural pests, the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda). While direct comparative studies are limited, this guide synthesizes available data to provide a valuable overview.

Data Presentation: Efficacy Against Key Insect Pests

The following tables summarize the available quantitative data on the efficacy of this compound and Cypermethrin against Plutella xylostella and Spodoptera frugiperda. It is important to note that the data for this compound and Cypermethrin are sourced from different studies with varying experimental protocols, which should be considered when making direct comparisons.

Table 1: Efficacy against Diamondback Moth (Plutella xylostella)

InsecticideConcentrationMortality RateExposure TimeBioassay MethodInsect StageSource
This compound0.5 mg/mlSignificant maximum mortality120 hoursNot specified3rd Instar Larvae[7]
Cypermethrin1.2, 1.6, 2.0, 2.4, 2.8 g/LLD90: 2.01, 1.82, 1.19 g/L48, 72, 96 hoursNot specified2nd Instar Larvae[8]
Cypermethrin-LD50: 0.0046 µ g/larva 48 hoursTopical Application4th Instar Larvae[9]

Table 2: Efficacy against Fall Armyworm (Spodoptera frugiperda)

InsecticideLC50Insect StageSource
CypermethrinNot specified, but followed by spinosad in toxicity2nd Instar Larvae[10]
α-Cypermethrin0.6046 mg/ml4th Instar Larvae[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common bioassays used in insecticide efficacy studies.

Leaf Dip Bioassay

The leaf dip bioassay is a standard method for evaluating the toxicity of insecticides against leaf-feeding insects.[12][13][14]

  • Preparation of Insecticide Solutions: A series of concentrations of the test insecticide are prepared by serial dilution in an appropriate solvent (e.g., distilled water with a surfactant).

  • Treatment of Leaves: Cabbage or maize leaf discs of a standard size are individually dipped into the insecticide solutions for a set duration (e.g., 10-20 seconds).[12][13] A control group is treated with the solvent only.

  • Drying: The treated leaves are air-dried under a fume hood for a specified period to allow the solvent to evaporate.

  • Insect Exposure: Third or fourth instar larvae of the target insect are placed onto the treated leaf discs within a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25-27°C, specific relative humidity, and photoperiod).[13]

  • Mortality Assessment: Larval mortality is recorded at specific time intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.[13]

  • Data Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentrations (e.g., LC50).

Topical Application Bioassay

The topical application bioassay is used to determine the direct contact toxicity of an insecticide.[15][16][17][18][19]

  • Preparation of Insecticide Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.[16]

  • Insect Immobilization: Test insects (e.g., larvae or adults) are briefly anesthetized using carbon dioxide or by cooling to facilitate handling.

  • Application of Insecticide: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax.[16] Control insects are treated with the solvent alone.

  • Recovery and Observation: The treated insects are transferred to clean containers with a food source and held under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time intervals after application.

  • Data Analysis: The dose-mortality data is analyzed using probit analysis to calculate the lethal dose (e.g., LD50), often expressed as micrograms of insecticide per gram of insect body weight.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of insecticides is fundamental for developing new compounds and managing resistance.

This compound's Mode of Action

This compound is thought to exert its insecticidal effect by acting on ion channels at the neuromuscular junction.[1] This disruption of ion flow interferes with neurotransmission, leading to muscle paralysis and ultimately, the death of the insect. The precise ion channels and downstream signaling events are still under investigation.

Bassianolide_Pathway This compound This compound IonChannel Ion Channels at Neuromuscular Junction This compound->IonChannel Binds to DisruptedIonFlow Disrupted Ion Flow IonChannel->DisruptedIonFlow Causes NeurotransmissionFailure Neurotransmission Failure DisruptedIonFlow->NeurotransmissionFailure Paralysis Paralysis NeurotransmissionFailure->Paralysis Death Insect Death Paralysis->Death

This compound's proposed mechanism of action at the neuromuscular junction.
Cypermethrin's Mode of Action

Cypermethrin, a synthetic pyrethroid, targets the voltage-gated sodium channels in the nerve cell membranes of insects.[4][5][6] It binds to these channels, causing them to remain open for an extended period.[4][5] This leads to a continuous influx of sodium ions, resulting in nerve hyperexcitation, repetitive firing of neurons, paralysis, and death.[4][5]

Cypermethrin_Pathway Cypermethrin Cypermethrin VGSC Voltage-Gated Sodium Channels Cypermethrin->VGSC Binds to ProlongedOpening Prolonged Channel Opening VGSC->ProlongedOpening Causes ContinuousNaInflux Continuous Na+ Influx ProlongedOpening->ContinuousNaInflux Hyperexcitation Nerve Hyperexcitation ContinuousNaInflux->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Cypermethrin's mechanism of action on voltage-gated sodium channels.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting insecticide bioassays to compare the efficacy of different compounds.

Bioassay_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis InsectRearing Insect Rearing (e.g., P. xylostella) LeafDip Leaf Dip Assay InsectRearing->LeafDip TopicalApp Topical Application InsectRearing->TopicalApp InsecticidePrep Insecticide Preparation (this compound & Cypermethrin) InsecticidePrep->LeafDip InsecticidePrep->TopicalApp Mortality Mortality Assessment (24, 48, 72, 96, 120h) LeafDip->Mortality TopicalApp->Mortality Probit Probit Analysis (LC50/LD50 Calculation) Mortality->Probit Conclusion Efficacy Comparison Probit->Conclusion

A generalized workflow for comparative insecticide bioassays.

References

Bassianolide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianolide, a cyclooctadepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana, has garnered significant interest for its diverse biological activities, including insecticidal and cytotoxic properties.[1] Its unique cyclic structure, composed of alternating D-α-hydroxyisovaleric acid and L-N-methylleucine residues, serves as a scaffold for potential therapeutic agents. Understanding the structure-activity relationship (SAR) of this compound analogs is crucial for optimizing their potency, selectivity, and overall drug-like properties. This guide provides a comparative analysis of available data on this compound and its analogs, focusing on their biological performance and the experimental methods used for their evaluation.

Comparative Biological Activity of this compound

While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited in publicly available literature, the biological activity of the parent compound has been evaluated in various assays. The following table summarizes the reported cytotoxic effects of this compound on different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
A549Lung Carcinoma7.24--INVALID-LINK--
SK-OV-3Ovarian Cancer8.44--INVALID-LINK--
HepG2Liver Cancer15.39--INVALID-LINK--
HCT-15Colon Cancer6.40--INVALID-LINK--
MCF-7Breast Cancer11.42--INVALID-LINK--
MDA-MB-231Breast Cancer3.98--INVALID-LINK--

Mechanism of Action: Ion Channel Modulation

The primary mechanism of action for this compound is believed to be the modulation of ion channels, leading to disruptions in cellular homeostasis and eventual cell death. This activity is thought to be responsible for both its insecticidal and cytotoxic effects.

Bassianolide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects IonChannel Ion Channel IonFlux Disrupted Ion Flux (e.g., K+, Ca2+) IonChannel->IonFlux This compound This compound Analog This compound->IonChannel Binds to and modulates activity Homeostasis Loss of Cellular Homeostasis IonFlux->Homeostasis Apoptosis Apoptosis / Cell Death Homeostasis->Apoptosis

Caption: Proposed mechanism of action for this compound analogs, involving ion channel modulation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound analogs. Below are representative protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • This compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
  • The medium from the cell plates is replaced with the medium containing the test compounds.
  • Control wells receive medium with the solvent at the same final concentration as the treated wells.
  • Plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "CellSeeding" [label="Seed cells in 96-well plate"]; "Incubate1" [label="Incubate 24h"]; "AddCompound" [label="Add this compound analogs\nat various concentrations"]; "Incubate2" [label="Incubate 48-72h"]; "AddMTT" [label="Add MTT reagent"]; "Incubate3" [label="Incubate 4h"]; "Solubilize" [label="Solubilize formazan crystals"]; "ReadAbsorbance" [label="Measure absorbance at 570 nm"]; "CalculateIC50" [label="Calculate IC50 values"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "CellSeeding"; "CellSeeding" -> "Incubate1"; "Incubate1" -> "AddCompound"; "AddCompound" -> "Incubate2"; "Incubate2" -> "AddMTT"; "AddMTT" -> "Incubate3"; "Incubate3" -> "Solubilize"; "Solubilize" -> "ReadAbsorbance"; "ReadAbsorbance" -> "CalculateIC50"; "CalculateIC50" -> "End"; } Caption: General workflow for a cytotoxicity assay using the MTT method.

Insecticidal Activity Assay

The insecticidal properties of this compound and its analogs can be evaluated against various insect species.

1. Insect Rearing: * A susceptible insect species (e.g., larvae of Spodoptera frugiperda or adults of Aphis craccivora) is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

2. Compound Application: * Topical Application: A specific dose of the this compound analog dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal thorax of the insect using a micro-applicator. * Dietary Exposure: The compound is incorporated into the artificial diet of the insects at different concentrations.

3. Observation and Mortality Assessment: * Treated insects are maintained under controlled conditions and observed for mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. * Mortality is typically defined as the inability of the insect to move when prodded with a fine brush.

4. Data Analysis: * The lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis.

Future Directions in this compound Analog Research

The development of novel this compound analogs presents a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

  • Systematic Synthesis: The synthesis and biological evaluation of a diverse library of this compound analogs with modifications at key positions, such as the N-methyl-L-leucine and D-α-hydroxyisovaleric acid residues.
  • Expanded Biological Screening: Testing analogs against a broader range of cancer cell lines, pathogenic fungi, and insect pests to identify compounds with enhanced potency and selectivity.
  • Mechanism of Action Studies: Elucidating the specific ion channels targeted by different analogs and understanding the molecular basis of their interactions.
  • In Vivo Efficacy and Toxicity: Evaluating the most promising analogs in animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the structure-activity relationships of this compound analogs, researchers can unlock the full therapeutic potential of this fascinating classofnaturalproducts.

References

Bassianolide: An In Vivo Comparative Guide for Biocontrol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Bassianolide, a cyclooctadepsipeptide with insecticidal properties, against other biocontrol agents and conventional chemical insecticides. The information is compiled from various studies to support research and development in the field of biological pest control. This compound is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, and it is considered a significant virulence factor in this fungus's ability to control insect pests.[1][2][3] Its mode of action is believed to involve the disruption of ion channels at the neuromuscular junction of insects.[4]

Performance Comparison: this compound vs. Alternatives

The following tables summarize the available quantitative data on the efficacy of purified this compound and its source organism, Beauveria bassiana, in comparison to other biocontrol agents and chemical insecticides.

Table 1: In Vivo Efficacy of Purified this compound against Plutella xylostella

TreatmentConcentrationTarget InsectMortality (%) (120 hours post-inoculation)
This compound0.01 mg/mlPlutella xylostella (3rd instar larvae)Not specified
This compound0.1 mg/mlPlutella xylostella (3rd instar larvae)Not specified
This compound0.5 mg/mlPlutella xylostella (3rd instar larvae)Significant maximum mortality[5]

Table 2: In Vivo Efficacy of this compound Extract against Spodoptera exigua

TreatmentConcentrationTarget InsectMortality (%)
This compound Extract1 mg/mL (injected)Spodoptera exigua26[6]

Table 3: Comparative Efficacy of Beauveria bassiana and Chemical Insecticides against Various Insect Pests

Biocontrol/Chemical AgentTarget InsectParameterValue
Beauveria bassiana (filtrate)Spodoptera lituraLT505.92 - 6.35 days[7]
Emamectin benzoateSpodoptera lituraLC500.000954%[8]
ChlorpyrifosSpodoptera lituraLC500.00323%[8]
FlubendiamideSpodoptera lituraLC500.00407%[8]
Bacillus thuringiensis subsp. aizawaiPlutella xylostellaLC501.9 - 3.3 fold higher than sensitive strain[9]
Guineensine (from Piper nigrum)Plutella xylostella (3rd instar larvae)LC500.013 mg/mL[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.

Protocol 1: In Vivo Insecticidal Bioassay of Purified this compound

This protocol is based on the methodology used for testing the toxicity of purified this compound against Plutella xylostella larvae.[5]

1. Preparation of this compound Solutions:

  • Purified this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, DMSO) to create a stock solution.[4]
  • Serial dilutions of the stock solution are made to achieve the desired test concentrations (e.g., 0.01, 0.1, and 0.5 mg/ml).[5]

2. Insect Rearing:

  • A healthy population of the target insect (P. xylostella) is maintained on a suitable diet (e.g., cabbage leaves) under controlled laboratory conditions (e.g., 25 ± 2°C, 70 ± 5% relative humidity, 12:12 h light:dark photoperiod).

3. Bioassay (Leaf-Dip Method):

  • Fresh, clean cabbage leaves are dipped into the different this compound solutions for a standardized time (e.g., 30 seconds).
  • The treated leaves are allowed to air-dry in a sterile environment.
  • The dried, treated leaves are placed in individual Petri dishes or containers.
  • A specific number of third instar larvae of P. xylostella (e.g., 10-20) are introduced into each container.[11]
  • A control group is included where leaves are dipped in the solvent used for dilution without this compound.

4. Data Collection and Analysis:

  • Larval mortality is recorded at regular intervals (e.g., every 24 hours) for a total of 120 hours.[5]
  • Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
  • The percentage of mortality is calculated for each concentration and time point.
  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.

Protocol 2: Extraction and Purification of this compound from Fungal Culture

This protocol outlines the general steps for obtaining purified this compound from Beauveria bassiana or Lecanicillium lecanii cultures.[5][12]

1. Fungal Culture:

  • The fungal strain is cultured in a suitable liquid medium (e.g., Sabouraud dextrose broth with yeast extract) in a shaking incubator for a specified period (e.g., 10-15 days) to promote the production of secondary metabolites.[13]

2. Extraction:

  • The fungal culture is filtered to separate the mycelium from the culture broth.
  • The mycelium and/or the broth are extracted with an organic solvent (e.g., ethyl acetate, methanol).

3. Purification:

  • The crude extract is concentrated under reduced pressure.
  • The concentrated extract is subjected to chromatographic techniques for purification.
  • High-Performance Liquid Chromatography (HPLC) is a common method for isolating this compound from the crude extract.[5][12]

4. Characterization:

  • The purity and identity of the isolated this compound are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Visualizing the Mode of Action

The precise molecular mechanism of this compound is still under investigation, but it is thought to target ion channels at the insect's neuromuscular junction, leading to paralysis and death.[4] The following diagram illustrates this hypothesized mechanism.

Bassianolide_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_Channel->Vesicle Triggers Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion Receptor Acetylcholine Receptor (Ligand-gated Na⁺ Channel) Fusion->Receptor Acetylcholine binds Depolarization Muscle Depolarization Receptor->Depolarization Na⁺ influx Ion_Channel Voltage-gated K⁺/Na⁺ Channels Ion_Channel->Depolarization Prevents repolarization Contraction Muscle Contraction Depolarization->Contraction Paralysis Paralysis Depolarization->Paralysis Leads to This compound This compound This compound->Ion_Channel Disrupts ion flow (e.g., K⁺ channels)

References

A Comparative Analysis of Bassianolide Production in Different Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bassianolide production by various fungal isolates. This compound, a cyclooctadepsipeptide, has garnered significant interest for its potent insecticidal and potential pharmacological properties. Understanding the production capabilities of different fungal sources is crucial for optimizing its yield for research and potential commercial applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.

Data Presentation: this compound Production in Fungal Isolates

Direct comparative studies on this compound production across different fungal genera under standardized conditions are limited in publicly available literature. However, existing research provides valuable insights into the productive capabilities of certain isolates, primarily within the Beauveria genus.

Fungal IsolateHost/SubstrateThis compound YieldReference
Beauveria bassiana 331RTenebrio molitor larvae20.6-51.1 µg/g[1]
Beauveria bassiana (10 out of 11 tested strains)Mycelial CulturePresence confirmed; extract at 1 mg/mL used for bioassays[2]
Lecanicillium spp. (formerly Verticillium lecanii)Not specifiedPresence confirmed
Verticillium spp.Not specifiedPresence confirmed

Note: The quantitative data for Beauveria bassiana 331R was obtained from an in vivo study where the fungus was infecting an insect host. This may not be directly comparable to in vitro fermentation yields. The data for other Beauveria bassiana strains and for Lecanicillium and Verticillium species is currently qualitative, confirming their ability to produce this compound without specifying the yield. Further research employing standardized fermentation and analytical methods is necessary for a direct quantitative comparison across these diverse fungal isolates.

Experimental Protocols

Detailed methodologies are essential for the reproducible cultivation of fungal isolates and the accurate quantification of this compound. Below are summarized protocols based on established research.

Fungal Cultivation

1. Solid-State Fermentation (for conidia production):

  • Media: Potato Dextrose Agar (PDA) is a commonly used medium for routine culture and maintenance of entomopathogenic fungi like Beauveria, Lecanicillium, and Verticillium. For larger-scale conidia production, steamed polished rice is an effective substrate.

  • Inoculation: Fungal isolates are typically inoculated onto the surface of the solid medium and incubated under controlled conditions.

  • Incubation Conditions:

    • Temperature: 25-28°C is generally optimal for mycelial growth and sporulation.

    • Humidity: A high relative humidity (>80%) is crucial for sporulation.

    • Photoperiod: A 12-hour light/12-hour dark cycle can promote sporulation in some species.

  • Harvesting: Conidia can be harvested by scraping the fungal culture surface and suspending them in a sterile aqueous solution containing a surfactant like 0.05% Tween 80.

2. Liquid Submerged Fermentation (for mycelial biomass and secondary metabolite production):

  • Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB) are commonly used for submerged fermentation.

  • Inoculation: A spore suspension or mycelial plugs from a solid culture are used to inoculate the liquid medium.

  • Incubation Conditions:

    • Temperature: 25-28°C.

    • Agitation: Continuous shaking at 120-150 rpm is necessary for proper aeration and to prevent mycelial clumping.

  • Harvesting: Mycelial biomass can be harvested by filtration. The culture filtrate can be used for the extraction of extracellular secondary metabolites.

This compound Extraction and Quantification

1. Extraction from Mycelia/Infected Host:

  • The fungal mycelium or infected insect larvae are ground to a fine powder.

  • Extraction is performed using an organic solvent such as 70% ethanol or ethyl acetate.

  • Ultrasonic treatment for approximately 30 minutes can enhance the extraction efficiency.[1]

  • The resulting extract is filtered and concentrated under reduced pressure.

2. Quantification by UPLC-Q-Orbitrap MS:

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole-Orbitrap mass spectrometer (UPLC-Q-Orbitrap MS) provides high resolution and sensitivity for the detection and quantification of this compound.[1]

  • Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water.

  • Mass Spectrometry: Detection is performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: A standard curve is generated using a purified this compound standard to quantify its concentration in the samples.

Mandatory Visualization

This compound Biosynthesis Pathway

Bassianolide_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) - bbBsls A_domain Adenylation (A) Domain T_domain Thiolation (T) Domain (Peptidyl Carrier Protein) A_domain->T_domain Loading C_domain Condensation (C) Domain T_domain->C_domain Condensation TE_domain Thioesterase (TE) Domain C_domain->TE_domain Transfer Monomer Dipeptidol Monomer (D-Hiv-L-Leu) C_domain->Monomer Formation This compound This compound (Cyclic Tetramer) TE_domain->this compound Cyclization & Release D_Hiv D-2-hydroxyisovalerate D_Hiv->A_domain Activation L_Leu L-leucine L_Leu->A_domain Activation Monomer->C_domain Iterative Condensation (x4)

Caption: Simplified schematic of this compound biosynthesis by the nonribosomal peptide synthetase (NRPS) enzyme complex.

Experimental Workflow for this compound Production and Analysis

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Isolate Fungal Isolate (Beauveria, Lecanicillium, etc.) Culture Solid or Liquid Culture Isolate->Culture Inoculation Harvest Harvest Biomass/ Infected Host Culture->Harvest Grind Grinding Harvest->Grind Extract Solvent Extraction (e.g., Ethanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Analysis UPLC-Q-Orbitrap MS Quantification Concentrate->Analysis Data Quantitative Data (µg/g) Analysis->Data

Caption: General workflow for the production, extraction, and quantification of this compound from fungal cultures.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Due to its potent biological activity and until comprehensive toxicological data is available, Bassianolide should be handled as a hazardous compound. All personnel must adhere to the following personal protective equipment (PPE) and handling protocols to ensure a safe laboratory environment. This guide provides essential, procedural information for researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the minimum required PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Disposable lab coat or gownN95 respirator or higher in a ventilated enclosure
Solution Preparation Safety goggles and face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a certified chemical fume hood
In Vitro / In Vivo Experiments Safety glasses with side shields or gogglesChemical-resistant gloves (Nitrile)Lab coatDependent on experimental procedure and risk of aerosolization
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required for sealed waste

Safe Handling and Disposal Protocols

Adherence to standard operating procedures is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Bassianolide_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation and Weighing cluster_solution Solution Preparation cluster_exp Experimentation cluster_disposal Decontamination and Disposal receive Receive and Inspect this compound transport Transport to Designated Handling Area receive->transport don_ppe_weigh Don Full PPE for Solids: - Safety goggles and face shield - Double nitrile gloves - Disposable lab coat - N95 respirator transport->don_ppe_weigh weigh Weigh Solid in a Ventilated Enclosure don_ppe_weigh->weigh don_ppe_sol Don PPE for Liquids: - Safety goggles - Nitrile gloves - Lab coat weigh->don_ppe_sol prepare_sol Prepare Solution in a Fume Hood don_ppe_sol->prepare_sol label_vial Clearly Label Container with Hazard Information prepare_sol->label_vial conduct_exp Conduct Experiment Following Protocol label_vial->conduct_exp decontaminate Decontaminate Work Surfaces and Equipment conduct_exp->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Working with Solid this compound:

  • Preparation: Before handling, ensure a designated area, preferably within a ventilated enclosure such as a powder-coated hood or a Class I biological safety cabinet, is clean and prepared with all necessary equipment. Cover the work surface with disposable absorbent pads.

  • Personal Protective Equipment: At a minimum, wear a disposable lab coat, safety goggles, a face shield, and double-layered nitrile gloves. For weighing, an N95 respirator is mandatory to prevent inhalation of fine particles.

  • Handling: Use a spatula to carefully transfer the desired amount of solid this compound to a tared weigh boat. Avoid any actions that could generate dust. Keep the container of the stock material closed as much as possible.

  • Cleanup: After weighing, carefully clean the spatula and any other utensils. Dispose of the weigh boat and any contaminated absorbent pads in a designated hazardous waste container.

Preparing this compound Solutions:

  • Preparation: All solution preparations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety goggles, and nitrile gloves. A face shield is recommended when handling larger volumes of solvents.

  • Procedure: Carefully add the weighed solid this compound to the desired solvent. Cap the container and mix by inversion or vortexing until fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Disposal Plan

All materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[1]

Follow all institutional and local regulations for the disposal of hazardous waste. For spills, evacuate the area and follow your institution's established spill cleanup procedures for hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.